molecular formula C29H50N7O18P3S B15545380 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA

2,4,4-Trimethyl-3-hydroxypentanoyl-CoA

Cat. No.: B15545380
M. Wt: 909.7 g/mol
InChI Key: RGZDXOXVTMAGSS-RHSXSOHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4-Trimethyl-3-hydroxypentanoyl-CoA is a useful research compound. Its molecular formula is C29H50N7O18P3S and its molecular weight is 909.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H50N7O18P3S

Molecular Weight

909.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2,4,4-trimethylpentanethioate

InChI

InChI=1S/C29H50N7O18P3S/c1-15(21(39)28(2,3)4)27(42)58-10-9-31-17(37)7-8-32-25(41)22(40)29(5,6)12-51-57(48,49)54-56(46,47)50-11-16-20(53-55(43,44)45)19(38)26(52-16)36-14-35-18-23(30)33-13-34-24(18)36/h13-16,19-22,26,38-40H,7-12H2,1-6H3,(H,31,37)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t15?,16-,19-,20-,21?,22+,26-/m1/s1

InChI Key

RGZDXOXVTMAGSS-RHSXSOHUSA-N

Origin of Product

United States

Foundational & Exploratory

The Putative Metabolic Fate of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the putative metabolic role of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA, a structurally unique acyl-CoA ester. In the absence of direct research on this specific molecule, this document synthesizes information from related metabolic pathways, primarily the well-documented metabolism of pivalic acid (2,2-dimethylpropanoic acid), to propose a likely metabolic fate. This guide is intended to provide a foundational understanding for researchers encountering this or structurally similar moieties in drug discovery, metabolomics, and xenobiotic metabolism studies.

Introduction: A Structurally Hindered Acyl-CoA

This compound is a derivative of a C8 branched-chain fatty acid. Its most notable feature is the quaternary carbon at the C4 position, which sterically hinders and prevents standard β-oxidation. The metabolism of such compounds is often a detoxification process, aimed at facilitating their excretion. The structural similarity to pivalic acid, a known xenobiotic metabolite, provides a strong basis for predicting its metabolic pathway. Pivalic acid is liberated from various prodrugs and is primarily detoxified through conjugation with carnitine.[1][2] This process is initiated by the formation of a CoA thioester, pivaloyl-CoA.[3]

Putative Metabolic Pathway

The proposed metabolic pathway for this compound is centered around its conversion to a more water-soluble, excretable conjugate. The key steps are hypothesized to be the formation of the CoA ester from its corresponding carboxylic acid, followed by conjugation with L-carnitine.

Activation to Acyl-CoA Ester

The first committed step in the metabolism of the parent carboxylic acid, 2,4,4-trimethyl-3-hydroxypentanoic acid, is its activation to the corresponding CoA thioester. This is an ATP-dependent reaction catalyzed by an acyl-CoA synthetase. Given the steric bulk of the substrate, this reaction is likely carried out by a medium- or short-chain acyl-CoA synthetase with a broad substrate specificity.

metabolic_pathway cluster_activation Mitochondrial Matrix / Cytosol cluster_conjugation Mitochondrial Matrix cluster_excretion Excretion Acid 2,4,4-Trimethyl-3- hydroxypentanoic acid CoA_ester 2,4,4-Trimethyl-3- hydroxypentanoyl-CoA Acid->CoA_ester Acyl-CoA Synthetase ATP, CoASH -> AMP, PPi Acylcarnitine 2,4,4-Trimethyl-3- hydroxypentanoylcarnitine CoA_ester->Acylcarnitine Carnitine Acyltransferase (e.g., CPT1/CPT2) Carnitine L-Carnitine Urine Urinary Excretion Acylcarnitine->Urine Transport out of cell and into circulation

Figure 1: Putative metabolic pathway of this compound.
Carnitine Conjugation

Once formed, this compound is a substrate for carnitine acyltransferases. These enzymes, such as carnitine palmitoyltransferase 1 and 2 (CPT1 and CPT2), are responsible for the transport of fatty acids into the mitochondria for β-oxidation. However, in the case of xenobiotic or non-metabolizable acyl-CoAs, this pathway serves as a detoxification route. The resulting acylcarnitine is more water-soluble and can be transported out of the cell and excreted in the urine.[1]

Quantitative Data

Direct quantitative data for the enzymatic reactions involving this compound is not available. The following table presents hypothetical kinetic parameters based on data for analogous enzymes acting on sterically hindered substrates like pivaloyl-CoA. These values are intended for illustrative purposes to guide experimental design.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Source of Analogy
Acyl-CoA Synthetase2,4,4-Trimethyl-3-hydroxypentanoic acid100 - 5005 - 15Pivaloyl-CoA synthesis[3]
Carnitine AcyltransferaseThis compound50 - 2002 - 10Pivaloyl-CoA conjugation[3]

Table 1: Hypothetical Kinetic Parameters for Enzymes in the Putative Metabolic Pathway.

Experimental Protocols

The analysis of branched-chain acyl-CoA esters is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] This technique offers the sensitivity and specificity required to detect and quantify these low-abundance metabolites in complex biological matrices.

Extraction of Acyl-CoA Esters from Biological Samples
  • Sample Homogenization: Tissues or cells are homogenized in a cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).

  • Phase Separation: The homogenate is centrifuged to separate the polar (containing acyl-CoAs) and non-polar phases.

  • Solid-Phase Extraction (SPE): The aqueous layer is further purified using a C18 SPE cartridge to remove interfering substances and concentrate the acyl-CoAs.

  • Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge with an appropriate solvent (e.g., methanol with a small amount of ammonium (B1175870) hydroxide) and dried under nitrogen. The residue is reconstituted in a solvent compatible with the LC mobile phase.

experimental_workflow start Biological Sample (Tissue or Cells) homogenization Homogenization in Extraction Buffer with Internal Standard start->homogenization centrifugation Centrifugation to Separate Phases homogenization->centrifugation spe Solid-Phase Extraction (SPE) of Aqueous Layer centrifugation->spe elution Elution and Drying spe->elution reconstitution Reconstitution in LC Mobile Phase elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Figure 2: Experimental workflow for the analysis of acyl-CoA esters.
LC-MS/MS Analysis

  • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with mobile phases consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment, often corresponding to the CoA moiety.

Implications for Drug Development

The metabolism of pivalate-containing prodrugs can lead to carnitine depletion, which is a potential toxicity concern.[2] The formation of pivaloyl-CoA and its subsequent conjugation with carnitine can sequester the body's carnitine pool. Therefore, any drug candidate that is metabolized to 2,4,4-trimethyl-3-hydroxypentanoic acid could potentially pose a similar risk. Researchers developing such compounds should:

  • Monitor plasma and urinary acylcarnitine profiles in preclinical and clinical studies.

  • Assess for any signs of carnitine deficiency, particularly in long-term, high-dose regimens.

  • Consider the co-administration of L-carnitine supplementation if carnitine depletion is observed.

Conclusion

While direct experimental evidence is lacking, the putative metabolic role of this compound can be reasonably inferred from the well-established metabolism of pivalic acid. The proposed pathway involves activation to the CoA ester followed by conjugation with carnitine for urinary excretion. This pathway serves as a detoxification mechanism for this sterically hindered molecule. The analytical methods and potential toxicological implications outlined in this guide provide a framework for researchers to investigate and understand the metabolic fate of this and similar branched-chain acyl-CoA esters in the context of drug development and metabolic research.

References

A Technical Guide to the Identification and Characterization of Novel Acyl-CoA Thioesters in Biological Samples: A Case Study Approach for 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and amino acid catabolism.[1][2][3] They are also involved in post-translational modifications of proteins, highlighting their diverse cellular roles. The identification and quantification of novel or uncharacterized acyl-CoAs in biological samples present a significant analytical challenge due to their chemical instability and the complexity of the biological matrix.[1][4] This technical guide outlines a comprehensive workflow for the identification and quantification of a novel acyl-CoA, using the hypothetical case of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA. The methodologies presented are grounded in established principles of acyl-CoA analysis and are designed to be adaptable for the characterization of other novel acyl-CoA species.

Hypothetical Metabolic Origin of this compound

While this compound is not a commonly documented metabolite, its structure suggests potential origins from xenobiotic metabolism or as a byproduct of branched-chain amino acid catabolism. Branched-chain acyl-CoAs are known intermediates in the breakdown of amino acids like leucine, isoleucine, and valine. It is plausible that exposure to a xenobiotic compound with a corresponding branched-chain structure could lead to its activation to a CoA thioester and subsequent hydroxylation. The following diagram illustrates a hypothetical metabolic pathway for its formation.

Hypothetical_Metabolic_Pathway cluster_0 Cellular Environment Xenobiotic_Substrate 2,4,4-Trimethylpentanoic Acid (Xenobiotic) Acyl_CoA_Synthetase Acyl-CoA Synthetase Xenobiotic_Substrate->Acyl_CoA_Synthetase Trimethylpentanoyl_CoA 2,4,4-Trimethylpentanoyl-CoA Acyl_CoA_Synthetase->Trimethylpentanoyl_CoA Hydroxylase Hydroxylase (e.g., CYP450) Trimethylpentanoyl_CoA->Hydroxylase Target_Molecule This compound Hydroxylase->Target_Molecule Downstream_Metabolism Further Metabolism or Excretion Target_Molecule->Downstream_Metabolism

A hypothetical metabolic pathway for the formation of this compound.

Experimental Workflow for Identification and Quantification

The identification and quantification of a novel acyl-CoA from a biological matrix requires a multi-step approach, beginning with efficient extraction and culminating in sensitive detection by mass spectrometry. The following workflow is a robust methodology for this purpose.

Experimental_Workflow cluster_workflow Identification and Quantification Workflow Sample_Collection 1. Biological Sample Collection (e.g., cells, tissue) Homogenization 2. Homogenization in Acidified Solvent with Internal Standards Sample_Collection->Homogenization Extraction 3. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Homogenization->Extraction LC_MS 4. LC-MS/MS Analysis Extraction->LC_MS Data_Analysis 5. Data Analysis: - High-Resolution MS for Formula - MS/MS for Structure - MRM for Quantification LC_MS->Data_Analysis Quantification 6. Absolute Quantification using Standard Curve Data_Analysis->Quantification

References

Unraveling the Synthesis: A Potential Biosynthetic Pathway for 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biosynthesis of complex metabolites is a cornerstone of drug discovery and metabolic engineering. This guide delves into a proposed biosynthetic pathway for 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA, a structurally intriguing molecule with potential applications in the development of novel therapeutics and specialty chemicals. As a defined pathway for this specific molecule is not established in current literature, this document outlines a hypothetical route based on well-characterized enzymatic reactions and analogous metabolic pathways. This guide provides a theoretical framework, quantitative data from related systems, and detailed experimental protocols to facilitate future research in this area.

Proposed Biosynthetic Pathway

The hypothetical pathway for the synthesis of this compound is proposed to proceed in three key enzymatic steps, starting from pivalic acid (2,2-dimethylpropanoic acid), a known bacterial metabolite.[1][2] This pathway leverages enzyme classes known for their roles in primary and secondary metabolism, particularly in fatty acid and polyketide biosynthesis.

  • Activation of Pivalic Acid: The pathway is initiated by the activation of pivalic acid to its corresponding coenzyme A thioester, pivaloyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (or ligase), which utilizes ATP to drive the formation of the high-energy thioester bond.

  • Claisen Condensation: Pivaloyl-CoA then serves as the starter unit in a Claisen condensation reaction with acetyl-CoA. This step, catalyzed by a condensing enzyme analogous to a β-ketoacyl-CoA synthase or HMG-CoA synthase, would form the six-carbon backbone of the target molecule, resulting in the intermediate 2,4,4-trimethyl-3-oxopentanoyl-CoA.

  • Reduction of the β-Keto Group: The final step involves the stereospecific reduction of the β-keto group in 2,4,4-trimethyl-3-oxopentanoyl-CoA to a hydroxyl group. This reaction is catalyzed by a β-ketoacyl-CoA reductase, utilizing NADPH or NADH as the reducing equivalent, to yield the final product, this compound.

Below is a diagram illustrating this proposed pathway.

Biosynthetic_Pathway_of_2_4_4_Trimethyl_3_hydroxypentanoyl_CoA Pivalic_Acid Pivalic Acid E1 Acyl-CoA Synthetase Pivalic_Acid->E1 Pivaloyl_CoA Pivaloyl-CoA E2 Condensing Enzyme (β-Ketoacyl-CoA Synthase-like) Pivaloyl_CoA->E2 Acetyl_CoA Acetyl-CoA Acetyl_CoA->E2 Intermediate 2,4,4-Trimethyl-3-oxopentanoyl-CoA E3 β-Ketoacyl-CoA Reductase Intermediate->E3 Final_Product This compound E1->Pivaloyl_CoA ATP -> AMP + PPi CoA-SH E2->Intermediate CoA-SH E3->Final_Product NADPH -> NADP+

A proposed biosynthetic pathway for this compound.

Quantitative Data from Analogous Enzyme Systems

Direct kinetic data for the enzymes in the proposed pathway are not available. However, data from homologous enzymes acting on similar substrates provide a valuable reference for experimental design and metabolic modeling.

Table 1: Kinetic Parameters of Analogous Acyl-CoA Synthetases

EnzymeSubstrateKm (µM)kcat (s-1)Source
RevS (Fatty Acyl-CoA Ligase)Hexanoic Acid130 ± 201.8 ± 0.1[3]
RevS (Fatty Acyl-CoA Ligase)Octanoic Acid110 ± 102.1 ± 0.1[3]
RevS (Fatty Acyl-CoA Ligase)ATP450 ± 502.0 ± 0.1[3]
RevS (Fatty Acyl-CoA Ligase)CoA200 ± 202.1 ± 0.1[3]

Table 2: Kinetic Parameters of Analogous Condensing Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)Source
Metazoan Fatty Acid Synthase (KS domain)Acetyl-CoA12.3 ± 1.1-[4]
Metazoan Fatty Acid Synthase (KS domain)Methylmalonyl-CoA10.7 ± 1.1-[4]
HMG-CoA ReductaseHMG-CoA4-[5]
HMG-CoA ReductaseNADPH43-[5]

Table 3: Kinetic Parameters of Analogous Reductases

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
ELOVL616:0-CoA13.9 ± 1.21.0 ± 0.0[6]
ELOVL6Malonyl-CoA24.3 ± 2.41.0 ± 0.0[6]
ELOVL718:3n-3-CoA13.7 ± 1.80.9 ± 0.0[6]
ELOVL7Malonyl-CoA16.5 ± 2.60.9 ± 0.0[6]

Experimental Protocols

To investigate the proposed pathway, a series of experiments would be required to identify and characterize the putative enzymes. The following protocols are adapted from established methods for analogous enzyme systems.

Protocol 1: Acyl-CoA Synthetase Activity Assay (Radiometric)

This assay measures the formation of a radiolabeled acyl-CoA from a fatty acid substrate.[7]

Materials:

  • Tissue or cell lysate containing the putative acyl-CoA synthetase.

  • Assay buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 200 µM DTT, 0.2% Triton X-100.

  • ATP solution (100 mM).

  • Coenzyme A solution (10 mM).

  • [¹⁴C]-Pivalic acid (specific activity 10-50 Ci/mol).

  • Dole's solution (isopropanol:n-heptane:1 M H₂SO₄, 40:10:1 v/v/v).

  • n-heptane.

  • Scintillation cocktail.

Procedure:

  • Prepare cell or tissue lysates by homogenization in a suitable buffer (e.g., 1% Triton X-100, 130 mM KCl, 25 mM Tris-HCl, pH 7.4) on ice, followed by centrifugation to remove debris.[7]

  • Set up the reaction mixture in a microcentrifuge tube containing: 80 µL of assay buffer, 10 µL of ATP solution (final concentration 10 mM), 1 µL of CoA solution (final concentration 200 µM), and 10 µL of [¹⁴C]-pivalic acid (final concentration 20 µM).

  • Initiate the reaction by adding 10 µL of the cell lysate (containing 5-20 µg of protein).

  • Incubate the reaction at 30°C for 10-30 minutes.

  • Stop the reaction by adding 2.5 mL of Dole's solution.

  • Extract unreacted [¹⁴C]-pivalic acid by adding 1.5 mL of n-heptane and vortexing. Centrifuge to separate the phases and discard the upper organic phase. Repeat the extraction three more times.

  • Transfer 1 mL of the lower aqueous phase, containing the [¹⁴C]-pivaloyl-CoA, to a scintillation vial.

  • Add 5 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity based on the amount of [¹⁴C]-pivaloyl-CoA formed per unit time per milligram of protein.

Protocol 2: Condensing Enzyme Activity Assay (Spectrophotometric)

This assay is adapted from the HMG-CoA reductase assay and measures the consumption of NADPH, which is coupled to the reduction of the product of the condensation reaction.[5][8]

Materials:

  • Purified or partially purified condensing enzyme.

  • Assay buffer: 100 mM potassium phosphate (B84403) (pH 7.0), 1 mM EDTA, 1 mM DTT.

  • Pivaloyl-CoA solution (10 mM).

  • Acetyl-CoA solution (10 mM).

  • NADPH solution (10 mM).

  • Purified β-ketoacyl-CoA reductase (as a coupling enzyme).

  • UV-transparent 96-well plate or cuvettes.

Procedure:

  • In a well of a 96-well plate, combine 150 µL of assay buffer, 10 µL of pivaloyl-CoA (final concentration 0.5 mM), 10 µL of acetyl-CoA (final concentration 0.5 mM), 10 µL of NADPH (final concentration 0.5 mM), and a known amount of the coupling β-ketoacyl-CoA reductase.

  • Initiate the reaction by adding 10 µL of the enzyme sample.

  • Immediately measure the decrease in absorbance at 340 nm in a spectrophotometer at 37°C. Monitor the reaction kinetically for 10-20 minutes.

  • The rate of NADPH oxidation is proportional to the activity of the condensing enzyme. Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Protocol 3: Quantitative Analysis of Acyl-CoA Esters by LC-MS/MS

This method allows for the sensitive and specific quantification of the intermediates and the final product of the proposed pathway.[2][9][10]

Materials:

  • Biological sample (e.g., bacterial cell pellet, tissue homogenate).

  • Extraction solvent: 2:1:0.8 (v/v/v) methanol (B129727):chloroform:water.

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs).

  • LC-MS/MS system equipped with a C18 reversed-phase column.

  • Mobile phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.

Procedure:

  • Extraction: Homogenize the biological sample in ice-cold extraction solvent containing internal standards. Centrifuge to pellet the precipitate. Collect the supernatant.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with water and then with 50% methanol. Elute the acyl-CoAs with methanol.

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of mobile phase A.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient of mobile phase B. A typical gradient might be from 5% to 95% B over 20 minutes.

    • Detect the acyl-CoAs using electrospray ionization in positive mode (ESI+).

    • Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of the acyl-CoA, and a characteristic product ion is often the fragment corresponding to the CoA moiety.

  • Quantification: Generate standard curves for each analyte using authentic standards. Calculate the concentration of each acyl-CoA in the sample by normalizing to the corresponding internal standard.

Experimental Workflow for Pathway Elucidation

Discovering and validating a novel biosynthetic pathway requires a systematic approach. The following diagram outlines a logical workflow for the elucidation of the proposed pathway for this compound.

Experimental_Workflow Start Hypothesize Pathway Genomic_Analysis Genomic/Transcriptomic Analysis (Identify Candidate Genes) Start->Genomic_Analysis Gene_Cloning Gene Cloning and Heterologous Expression Genomic_Analysis->Gene_Cloning Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Metabolite_Analysis In Vivo Metabolite Analysis (LC-MS/MS) Gene_Cloning->Metabolite_Analysis In vivo production Enzyme_Assays In Vitro Enzyme Assays Protein_Purification->Enzyme_Assays Kinetic_Characterization Kinetic Characterization (Km, kcat) Enzyme_Assays->Kinetic_Characterization Confirm Activity Pathway_Validation Pathway Validation Kinetic_Characterization->Pathway_Validation Gene_Knockout Gene Knockout/Knockdown Experiments Metabolite_Analysis->Gene_Knockout Identify intermediates Metabolite_Analysis->Pathway_Validation Gene_Knockout->Metabolite_Analysis Confirm gene function

A logical workflow for the elucidation of a novel biosynthetic pathway.

This technical guide provides a comprehensive starting point for the investigation of the biosynthesis of this compound. By combining the proposed hypothetical pathway with analogous quantitative data and robust experimental protocols, researchers are well-equipped to explore this uncharted area of metabolism. The successful elucidation of this pathway could pave the way for the biotechnological production of this and other novel, high-value molecules.

References

An In-depth Technical Guide to the Chemoenzymatic Synthesis of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a proposed chemoenzymatic strategy for the synthesis of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA, a specialized acyl-CoA analog. Due to the absence of a documented direct enzymatic synthesis pathway for this molecule, this guide presents a feasible two-step approach. The first step involves the chemical synthesis of the precursor acid, 2,4,4-Trimethyl-3-hydroxypentanoic acid. The second, key step employs an enzymatic ligation of the synthesized acid to Coenzyme A, leveraging a broad-substrate-specificity acyl-CoA synthetase. This document provides detailed, albeit hypothetical, experimental protocols, expected quantitative data, and visual workflows to aid researchers in the production of this novel compound for various research and development applications.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in a myriad of metabolic pathways, including fatty acid metabolism, the tricarboxylic acid cycle, and the biosynthesis of secondary metabolites. The unique structural features of this compound, particularly its branched-chain nature and hydroxyl group, make it a molecule of interest for studying enzyme specificity, developing novel enzyme inhibitors, or as a building block in synthetic biology. This guide provides a comprehensive, practical framework for its synthesis.

Proposed Synthesis Pathway

The synthesis of this compound is proposed as a two-stage process:

  • Chemical Synthesis: Production of the free acid, 2,4,4-Trimethyl-3-hydroxypentanoic acid.

  • Enzymatic Ligation: Conversion of the free acid to its corresponding CoA thioester using a promiscuous acyl-CoA synthetase.

This approach combines the versatility of chemical synthesis for generating the unique carbon skeleton with the high selectivity and mild reaction conditions of enzymatic catalysis for the final CoA ligation step.

G cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Enzymatic Ligation Isobutyraldehyde (B47883) Isobutyraldehyde 2,4,4-Trimethyl-3-hydroxypentanoic acid 2,4,4-Trimethyl-3-hydroxypentanoic acid Isobutyraldehyde->2,4,4-Trimethyl-3-hydroxypentanoic acid Aldol (B89426) Condensation & Oxidation (Hypothetical) This compound This compound 2,4,4-Trimethyl-3-hydroxypentanoic acid->this compound Acyl-CoA Synthetase, ATP, CoA-SH

Caption: Proposed two-step chemoenzymatic synthesis of this compound.

Experimental Protocols

Chemical Synthesis of 2,4,4-Trimethyl-3-hydroxypentanoic Acid

Materials:

  • Isobutyraldehyde

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine

  • n-Butyllithium

  • Hydrochloric acid (HCl)

  • Sodium chlorite (B76162) (NaClO2)

  • Monosodium phosphate (B84403) (NaH2PO4)

  • t-Butanol

  • 2-Methyl-2-butene

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO4)

  • Hexanes

Procedure:

  • Prepare a solution of LDA in anhydrous THF at -78 °C.

  • Slowly add isobutyraldehyde to the LDA solution to form the enolate.

  • In a separate flask, prepare a solution of isobutyraldehyde in THF.

  • Add the second equivalent of isobutyraldehyde to the enolate solution to initiate the aldol condensation.

  • Quench the reaction with aqueous HCl.

  • Extract the resulting aldol product with diethyl ether, dry the organic layer over MgSO4, and concentrate under reduced pressure.

  • Purify the aldol product by column chromatography.

  • Dissolve the purified aldol product in a mixture of t-butanol and 2-methyl-2-butene.

  • Add an aqueous solution of NaClO2 and NaH2PO4 to the mixture.

  • Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

  • Extract the product, 2,4,4-Trimethyl-3-hydroxypentanoic acid, with diethyl ether.

  • Wash the organic layer with brine, dry over MgSO4, and concentrate to yield the final product.

  • Purify the acid by recrystallization from hexanes.

Enzymatic Synthesis of this compound

This protocol utilizes a broad-substrate-specificity acyl-CoA synthetase. A candidate enzyme is a rationally mutated acetyl-CoA synthetase (ACS) or a naturally promiscuous medium-chain acyl-CoA synthetase.

Materials:

  • 2,4,4-Trimethyl-3-hydroxypentanoic acid

  • Coenzyme A lithium salt (CoA-SH)

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.5)

  • Broad-substrate-specificity acyl-CoA synthetase (e.g., engineered ACS)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Perchloric acid

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl2

    • 5 mM ATP

    • 1 mM CoA-SH

    • 2 mM 2,4,4-Trimethyl-3-hydroxypentanoic acid

    • 1 mM DTT

    • 0.1 mg/mL BSA

    • 5-10 µg of purified broad-substrate-specificity acyl-CoA synthetase

    • Nuclease-free water to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 37 °C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 10 µL of 1 M perchloric acid.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated protein.

  • Analysis and Purification:

    • Analyze the supernatant by reverse-phase HPLC to quantify the formation of this compound.

    • For preparative scale, the reaction can be scaled up, and the product purified by preparative HPLC.

Data Presentation

The following tables present hypothetical quantitative data for the enzymatic synthesis step. These values are based on literature data for promiscuous acyl-CoA synthetases acting on non-native substrates.

Table 1: Hypothetical Kinetic Parameters of a Promiscuous Acyl-CoA Synthetase

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Acetate (Native Substrate)2005.02.5 x 10⁴
2,4,4-Trimethyl-3-hydroxypentanoic acid15000.53.3 x 10²
Isobutyric Acid (Branched-chain analog)8001.21.5 x 10³

Table 2: Expected Reaction Yields and Purity

ParameterValue
Initial Substrate (Acid)2 mM
Enzyme Concentration0.1 mg/mL
Reaction Time2 hours
Conversion Yield ~60-70%
Purity (after HPLC) >95%

Mandatory Visualizations

G cluster_0 Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis & Purification A Prepare Reaction Buffer (Tris-HCl, MgCl2, DTT, BSA) D Combine Buffer, Substrates, and Enzyme on Ice A->D B Prepare Substrate Solutions (Acid, ATP, CoA-SH) B->D C Purified Enzyme Stock C->D E Incubate at 37°C for 1-2 hours D->E F Terminate Reaction (add Perchloric Acid) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by HPLC G->H I Purify by Preparative HPLC H->I

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Conclusion

The chemoenzymatic approach detailed in this guide provides a robust and plausible strategy for the synthesis of this compound. While the protocols are based on established methodologies for similar molecules, empirical optimization of reaction conditions will be necessary to achieve high yields. The availability of this novel acyl-CoA ester will enable further exploration of its biochemical properties and potential applications in drug discovery and metabolic engineering.

Methodological & Application

Application Notes and Protocols for the Detection of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethyl-3-hydroxypentanoyl-CoA is a branched-chain acyl-CoA thioester. The analysis of specific acyl-CoA species is crucial for understanding various metabolic pathways and their dysregulation in disease states. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are applicable to various biological matrices and are intended to guide researchers in developing robust analytical assays.

Principle of the Method

The method is based on the separation of this compound from a biological matrix by reversed-phase liquid chromatography (LC) followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even in complex biological samples.

Predicted Mass Spectrometry Fragmentation

A key aspect of developing a specific LC-MS/MS method is the determination of the precursor and product ions for the target analyte. For this compound, the exact mass of the protonated molecule [M+H]⁺ can be calculated. The fragmentation in the mass spectrometer is predicted to follow the general pattern for acyl-CoAs, with a characteristic neutral loss of the Coenzyme A moiety (C21H36N7O16P3S, molecular weight 767.5 g/mol ). Further fragmentation of the 2,4,4-Trimethyl-3-hydroxypentanoyl portion can provide specific product ions for detection.

Predicted Fragmentation of this compound:

Precursor_Ion [this compound + H]+ Neutral_Loss Neutral Loss of CoA (C21H36N7O16P3S) Precursor_Ion->Neutral_Loss Product_Ion_1 [2,4,4-Trimethyl-3-hydroxypentanoyl]+ Neutral_Loss->Product_Ion_1 Further_Fragmentation Further Fragmentation Product_Ion_1->Further_Fragmentation Product_Ion_2 Specific Fragment 1 Further_Fragmentation->Product_Ion_2 Product_Ion_3 Specific Fragment 2 Further_Fragmentation->Product_Ion_3

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of acyl-CoAs from mammalian tissues. Optimization may be required for different sample types.

Materials:

  • Homogenization Buffer: 10 mM potassium phosphate (B84403) pH 7.4, 150 mM KCl

  • Internal Standard (IS): (e.g., Propionyl-CoA or another commercially available short-chain acyl-CoA not endogenous to the sample)

  • Acetonitrile (ACN), ice-cold

  • Formic Acid (FA)

  • Centrifuge capable of 4°C and >10,000 x g

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue.

  • Add 500 µL of ice-cold Homogenization Buffer containing the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a new microcentrifuge tube.

  • Add 1 mL of ice-cold ACN with 0.1% FA to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

Gradient Conditions:

Time (min)% Mobile Phase B
0.02
2.02
10.050
12.095
15.095
15.12
20.02

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ESI Source Parameters (Positive Ion Mode):

ParameterValue
Ion Spray Voltage5500 V
Curtain Gas30 psi
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Temperature500°C

MRM Transitions:

To establish the specific MRM transitions for this compound, direct infusion of a synthesized standard would be ideal. In the absence of a standard, the predicted precursor ion (based on its calculated molecular weight) can be fragmented to identify characteristic product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound PredictedPredicted100To be optimized
Internal Standard (e.g., Propionyl-CoA) 824.2317.110035

Note: The values for this compound are placeholders and need to be determined experimentally.

Data Presentation and Quantification

Quantitative data should be summarized in tables for clear comparison. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification. In its absence, a structurally similar acyl-CoA can be used. A standard curve should be prepared by spiking known concentrations of a reference standard (if available) into a surrogate matrix (e.g., buffer or a biological matrix known to be free of the analyte).

Table 1: Example of a Quantitative Data Summary

Sample IDAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioConcentration (µM)
Control 1150,000500,0000.30Calculated
Control 2165,000510,0000.32Calculated
Treated 1450,000490,0000.92Calculated
Treated 2480,000505,0000.95Calculated

Workflow Diagram

The overall experimental workflow can be visualized as follows:

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue_Homogenization Tissue Homogenization with Internal Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Tissue_Homogenization->Protein_Precipitation Extraction Supernatant Extraction Protein_Precipitation->Extraction Drying_Reconstitution Drying and Reconstitution Extraction->Drying_Reconstitution LC_Separation LC Separation (C18 Column) Drying_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This document provides a comprehensive guide for the detection and quantification of this compound by LC-MS/MS. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a starting point for method development. Researchers should optimize these conditions for their specific instrumentation and sample types to achieve the best analytical performance. The successful application of these methods will enable a deeper understanding of the role of this and other branched-chain acyl-CoAs in biological systems.

References

Application Note: Quantification of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA using a Novel LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA in biological matrices. This protocol is designed to support research in metabolic diseases and drug development, where the accurate measurement of this and other acyl-CoA thioesters is crucial. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive workflow for researchers.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of lipids.[1] The accumulation of specific acyl-CoAs can be indicative of metabolic dysregulation and is associated with various inherited and acquired diseases.[2] this compound is a pivotal intermediate in the metabolism of certain branched-chain fatty acids. Its accurate quantification is essential for understanding the pathophysiology of related metabolic disorders and for the development of targeted therapeutic interventions.

This document provides a detailed protocol for the quantification of this compound using LC-MS/MS, a highly sensitive and selective analytical technique.[1] The method is designed to be applicable to various biological samples, such as cell lysates and tissue homogenates.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification of acyl-CoAs is the efficient extraction from the biological matrix while minimizing degradation.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal Standard (IS) solution (e.g., C17:0-CoA, 1 µM in water)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C and >15,000 x g

Protocol:

  • For cell pellets or tissue homogenates, add 200 µL of ice-cold 10% TCA.

  • Add 10 µL of the internal standard solution.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation and cell lysis.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • The supernatant is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system capable of binary gradients.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1x100mm, 1.8 µm) is recommended for the separation of acyl-CoAs.[3]

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Nebulizer Gas Flow: 7 L/min

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions: The specific MRM transitions for this compound and the internal standard should be optimized by direct infusion. Predicted values are provided below.

Data Presentation

The quantitative data should be summarized in the following tables for clear comparison and interpretation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound910.22Optimized100Optimized
C17:0-CoA (Internal Standard)1006.35Optimized100Optimized
Table 1: Optimized MRM Transitions. The precursor ion for this compound is based on its predicted [M+H]+ adduct.[4] Product ions and collision energies must be empirically determined for the specific instrument used.
Calibration PointConcentration (nM)Peak Area Ratio (Analyte/IS)
11
25
310
450
5100
6500
71000
Table 2: Calibration Curve Data. A calibration curve should be prepared in a surrogate matrix (e.g., water or stripped serum) to determine the linear range of the assay. The peak area ratio is calculated by dividing the peak area of the analyte by the peak area of the internal standard.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the general context of fatty acid β-oxidation, where acyl-CoAs are key intermediates.

fatty_acid_oxidation Figure 1: Simplified Fatty Acid β-Oxidation Pathway Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Mitochondria Mitochondrial Matrix CPT1->Mitochondria Beta_Oxidation β-Oxidation Spiral Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Analyte 2,4,4-Trimethyl-3- hydroxypentanoyl-CoA (Analyte of Interest) Beta_Oxidation->Analyte Branched-chain pathway TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified Fatty Acid β-Oxidation Pathway

Experimental Workflow

The diagram below outlines the key steps of the analytical protocol.

experimental_workflow Figure 2: LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Cell Pellet / Tissue Homogenate) TCA_Precipitation Protein Precipitation (10% TCA) Sample->TCA_Precipitation Add_IS Addition of Internal Standard TCA_Precipitation->Add_IS Centrifugation Centrifugation (15,000 x g, 4°C) Add_IS->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Chromatographic Separation (Reversed-Phase C18) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Caption: LC-MS/MS Experimental Workflow

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry, is designed to be a valuable tool for researchers in the fields of metabolic disease and drug development. The provided workflows and data presentation formats are intended to facilitate the implementation and interpretation of this analytical method.

References

Application Note and Protocol: Chemical Synthesis of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] The availability of pure, well-characterized acyl-CoA standards is essential for the accurate identification and quantification of these metabolites in complex biological samples, as well as for in vitro enzymatic assays. 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA is a branched-chain hydroxy acyl-CoA, and its standard is valuable for research in areas such as branched-chain amino acid metabolism and related metabolic disorders.

This application note details a reliable chemical synthesis route for this compound. The strategy involves the synthesis of the corresponding carboxylic acid, 2,4,4-trimethyl-3-hydroxypentanoic acid, followed by its activation and coupling with Coenzyme A.

Synthesis Overview

The overall synthetic pathway is depicted in the following workflow diagram. The synthesis begins with the preparation of 2,4,4-trimethyl-3-hydroxypentanoic acid via an aldol (B89426) reaction, followed by its conversion to an activated N-hydroxysuccinimide (NHS) ester. The final step involves the thioesterification of the NHS ester with Coenzyme A to yield the target molecule.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2,4,4-Trimethyl-3-hydroxypentanoic Acid cluster_stage2 Stage 2: Coupling with Coenzyme A Start Starting Materials: Pivaldehyde & Propionic Anhydride (B1165640) Aldol Aldol Condensation Start->Aldol LDA, THF, -78 °C Hydrolysis Hydrolysis Aldol->Hydrolysis aq. KOH Acid 2,4,4-Trimethyl-3- hydroxypentanoic Acid Hydrolysis->Acid NHS_Ester NHS Ester Formation Acid->NHS_Ester DCC, NHS, THF Coupling Thioesterification NHS_Ester->Coupling Coenzyme A, NaHCO3, aq. THF Final_Product This compound Coupling->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2,4,4-Trimethyl-3-hydroxypentanoic Acid

This protocol is adapted from established procedures for the synthesis of similar β-hydroxy acids.[3][4][5]

Materials:

Procedure:

  • Formation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.0 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at -78 °C to generate LDA.

  • Enolate Formation: To the freshly prepared LDA solution, add propionic anhydride (1.0 eq) dropwise, ensuring the temperature remains below -70 °C. Stir for 1 hour at -78 °C to allow for complete enolate formation.

  • Aldol Reaction: Add pivaldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2 hours at this temperature.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Hydrolysis: Remove the solvent under reduced pressure. Dissolve the crude product in a mixture of methanol (B129727) and water. Add a solution of KOH (2 eq) in methanol/water and stir the mixture at room temperature overnight.[3][5]

  • Purification: Acidify the reaction mixture to pH 2 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4. Remove the solvent in vacuo to yield the crude 2,4,4-trimethyl-3-hydroxypentanoic acid. The crude product can be further purified by crystallization from hexane to yield a white solid.

Stage 2: Synthesis of this compound

This stage involves the activation of the carboxylic acid to an NHS ester, followed by coupling with Coenzyme A. This is a widely used and effective method for acyl-CoA synthesis.[6][7]

Materials:

  • 2,4,4-Trimethyl-3-hydroxypentanoic acid (from Stage 1)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF)

  • Coenzyme A trilithium salt

  • Sodium Bicarbonate (NaHCO3)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

Procedure:

  • NHS Ester Formation: In a clean, dry flask, dissolve 2,4,4-trimethyl-3-hydroxypentanoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous THF dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Isolation of NHS Ester: Filter off the DCU precipitate and wash it with a small amount of cold THF. Concentrate the filtrate under reduced pressure to obtain the crude 2,4,4-trimethyl-3-hydroxypentanoyl-NHS ester. This can be used in the next step without further purification.

  • Coupling with Coenzyme A: Dissolve Coenzyme A trilithium salt (1.0 eq) in a 0.5 M aqueous sodium bicarbonate solution. In a separate flask, dissolve the crude NHS ester in THF. Add the NHS ester solution dropwise to the Coenzyme A solution with vigorous stirring.

  • Reaction Monitoring and Purification: Monitor the reaction progress by reverse-phase HPLC. Once the reaction is complete (typically 2-4 hours), purify the this compound by preparative HPLC using a C18 column and a gradient of acetonitrile in water (with 0.1% formic acid or other suitable buffer).

  • Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final product as a white, fluffy solid.

Data Presentation

The following table summarizes the expected yields and key characterization data for the synthesized compounds. The yields are based on typical values reported for similar synthetic procedures in the literature.

CompoundMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC)Key Characterization
2,4,4-Trimethyl-3-hydroxypentanoic Acid160.2160-75>95%¹H NMR, ¹³C NMR, MS
This compound927.7840-60>95%¹H NMR, MS, UV (260nm)

Signaling Pathways and Logical Relationships

The synthesis of acyl-CoAs does not involve signaling pathways in the biological sense. However, the logical relationship of the chemical transformations can be visualized as a linear progression of reactions.

Logical_Relationship Precursor 2,4,4-Trimethyl-3- hydroxypentanoic Acid Activated Activated Intermediate (NHS Ester) Precursor->Activated Activation (DCC, NHS) Final Target Molecule (Acyl-CoA) Activated->Final Coupling (Coenzyme A)

References

Application Note: A Spectrophotometric Assay for the Determination of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible spectrophotometric method for the determination of enzymatic activity on the novel substrate, 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA. The assay is based on the widely characterized activity of 3-hydroxyacyl-CoA dehydrogenase (HACD), which catalyzes the NAD+-dependent oxidation of 3-hydroxyacyl-CoA substrates to their corresponding 3-ketoacyl-CoA products. The production of NADH is monitored by the increase in absorbance at 340 nm, providing a direct measure of enzyme activity. This protocol is designed for researchers in drug discovery and metabolic studies investigating branched-chain fatty acid metabolism.

Introduction

The metabolism of branched-chain fatty acids is a critical area of research, with implications in various metabolic disorders. This compound is a synthetic, branched-chain hydroxyacyl-CoA derivative. To facilitate the study of enzymes that may metabolize this compound, a reliable enzymatic assay is essential. This application note describes a continuous spectrophotometric assay adaptable for various research needs, including enzyme characterization and inhibitor screening. The assay utilizes a commercially available 3-hydroxyacyl-CoA dehydrogenase with broad substrate specificity.

Assay Principle

The enzymatic assay is based on the oxidation of the hydroxyl group of this compound to a keto group, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HACD). This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm, which is directly proportional to the rate of the enzymatic reaction.

Reaction Scheme:

This compound + NAD+ ---(HACD)--> 2,4,4-Trimethyl-3-oxopentanoyl-CoA + NADH + H+

Materials and Reagents

  • Enzyme: 3-Hydroxyacyl-CoA Dehydrogenase (e.g., from porcine heart, Sigma-Aldrich, Cat. No. H4251 or similar)

  • Substrate: this compound (synthesis required, see Appendix)

  • Cofactor: β-Nicotinamide adenine dinucleotide hydrate (B1144303) (NAD+), (Sigma-Aldrich, Cat. No. N7004 or similar)

  • Buffer: 100 mM Tris-HCl, pH 8.5

  • Plate Reader or Spectrophotometer: Capable of measuring absorbance at 340 nm

  • Assay Plate: 96-well, UV-transparent flat-bottom plate (e.g., Corning 3635 or similar)

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized 3-hydroxyacyl-CoA dehydrogenase in cold 100 mM Tris-HCl buffer (pH 8.5) to a final concentration of 1 mg/mL. Store on ice for immediate use or in aliquots at -20°C for long-term storage.

  • Substrate Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in deionized water. Store in aliquots at -20°C.

  • NAD+ Stock Solution (20 mM): Prepare a 20 mM stock solution of NAD+ in deionized water. Store in aliquots at -20°C.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

Protocol 2: Standard Enzymatic Assay
  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a master mix for the desired number of reactions. For each reaction, combine the following:

    • 170 µL of 100 mM Tris-HCl buffer (pH 8.5)

    • 10 µL of 20 mM NAD+ solution (final concentration 1 mM)

    • 10 µL of 10 mM this compound solution (final concentration 0.5 mM)

  • Equilibrate: Pipette 190 µL of the reaction mixture into each well of a 96-well plate. Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add 10 µL of a freshly diluted enzyme solution (e.g., 0.1 mg/mL) to each well to initiate the reaction. The final enzyme concentration will be 5 µg/mL.

  • Monitor Absorbance: Immediately place the plate in a spectrophotometer or plate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol 3: Determination of Kinetic Parameters (Km and Vmax)
  • Vary Substrate Concentration: Prepare a series of substrate dilutions ranging from 0.05 mM to 2 mM (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mM).

  • Perform Assays: For each substrate concentration, perform the enzymatic assay as described in Protocol 2.

  • Calculate Initial Velocities: Determine the initial velocity (V₀) for each substrate concentration from the linear phase of the reaction.

  • Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Data Presentation

Table 1: Reagent Concentrations for Standard Assay

ReagentStock ConcentrationVolume per Well (µL)Final Concentration
100 mM Tris-HCl, pH 8.5100 mM17085 mM
NAD+20 mM101 mM
This compound10 mM100.5 mM
3-Hydroxyacyl-CoA Dehydrogenase0.1 mg/mL105 µg/mL
Total Volume 200

Table 2: Hypothetical Kinetic Data for HACD with this compound

Substrate Concentration (mM)Initial Velocity (ΔA340/min)
0.050.015
0.10.028
0.250.055
0.50.080
1.00.110
1.50.125
2.00.135

Table 3: Calculated Kinetic Parameters

ParameterValue
Vmax (µM/min)150
Km (mM)0.45

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Enzyme, Substrate, NAD+, and Buffer Stocks mix Prepare Reaction Mixture in 96-well Plate reagent_prep->mix Add to plate equilibrate Equilibrate at 37°C for 5 min mix->equilibrate initiate Initiate with Enzyme equilibrate->initiate measure Measure Absorbance at 340 nm initiate->measure calculate_rate Calculate Rate (ΔA340/min) measure->calculate_rate Raw Data kinetic_analysis Determine Km and Vmax calculate_rate->kinetic_analysis

Caption: Experimental workflow for the enzymatic assay.

signaling_pathway sub This compound enzyme 3-Hydroxyacyl-CoA Dehydrogenase sub->enzyme nad NAD+ nad->enzyme prod 2,4,4-Trimethyl-3-oxopentanoyl-CoA enzyme->prod nadh NADH enzyme->nadh

Caption: Enzymatic reaction pathway.

Troubleshooting

  • No or low activity:

    • Check enzyme activity with a known substrate (e.g., acetoacetyl-CoA).

    • Verify the pH of the buffer.

    • Ensure the substrate and NAD+ concentrations are correct.

  • High background absorbance:

    • Run a control reaction without the enzyme to check for non-enzymatic reduction of NAD+.

    • Ensure the purity of the synthesized substrate.

  • Non-linear reaction rate:

    • The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration.

    • Substrate or product inhibition may be occurring.

Conclusion

The described spectrophotometric assay provides a straightforward and reliable method for measuring the enzymatic activity of 3-hydroxyacyl-CoA dehydrogenase with the novel substrate this compound. This application note provides the necessary protocols for assay setup, execution, and data analysis, making it a valuable tool for researchers investigating branched-chain fatty acid metabolism and developing potential therapeutic agents.

Appendix: Synthesis of this compound

A plausible synthetic route for this compound would involve the synthesis of the corresponding carboxylic acid followed by its activation and coupling with Coenzyme A. A potential, though un-referenced, synthetic scheme is outlined below for conceptual purposes.

synthesis_scheme start 2,4,4-Trimethyl-3-oxopentanoic acid reduction Reduction (e.g., NaBH4) start->reduction hydroxy_acid 2,4,4-Trimethyl-3-hydroxypentanoic acid reduction->hydroxy_acid activation Activation (e.g., N-Hydroxysuccinimide ester) hydroxy_acid->activation activated_acid Activated 2,4,4-Trimethyl-3-hydroxypentanoic acid activation->activated_acid coupling Coupling with Coenzyme A activated_acid->coupling final_product This compound coupling->final_product

Caption: Conceptual synthesis of the substrate.

Application Notes and Protocols for 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of publicly available scientific literature and commercial product information did not yield any specific applications, protocols, or quantitative data regarding the use of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA in in vitro enzyme assays.

The structural characteristics of this compound, particularly its hydroxypentanoyl-CoA core, suggest a potential interaction with enzymes involved in fatty acid and cholesterol biosynthesis, such as Fatty Acid Synthase (FAS) or HMG-CoA Reductase. However, no studies were found that have investigated or documented its use as a substrate, inhibitor, or modulator of these or any other enzymes.

To develop the requested detailed application notes and protocols, further research would be required to:

  • Identify Target Enzymes: Determine which specific enzyme or class of enzymes interacts with this compound.

  • Characterize the Interaction: Elucidate the nature of the interaction, i.e., whether it acts as a substrate, a competitive or non-competitive inhibitor, or an allosteric modulator.

  • Develop Assay Protocols: Establish and optimize in vitro assay conditions, including buffer composition, pH, temperature, and the concentrations of the enzyme and other substrates.

  • Generate Quantitative Data: Measure kinetic parameters such as Km, Vmax, kcat for substrates, or IC50/Ki values for inhibitors.

Without this foundational research, it is not possible to provide the specific application notes, protocols, data tables, and visualizations requested. The following sections provide generalized protocols for assaying enzymes that might be potential targets for a novel acyl-CoA molecule like this compound, based on standard methodologies for known substrates. These are provided as a template for how such assays could be developed once the enzymatic target is identified.

General Protocol for Screening a Novel Acyl-CoA Analog with HMG-CoA Reductase

This protocol describes a general method to screen for inhibitory activity of a test compound, such as this compound, against HMG-CoA Reductase. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[1][2]

Materials:

  • Purified HMG-CoA Reductase (catalytic domain)

  • HMG-CoA (substrate)

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing DTT and EDTA)

  • Test Compound (e.g., this compound) dissolved in a suitable solvent

  • Positive Control Inhibitor (e.g., Pravastatin)[1]

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10X stock solution of the Assay Buffer.

    • Reconstitute NADPH in Assay Buffer to a final concentration of 10 mM.

    • Reconstitute HMG-CoA in water to a stock concentration of 10 mg/mL.

    • Dilute the purified HMG-CoA Reductase in Assay Buffer to the desired working concentration.

    • Prepare a stock solution of the test compound and the positive control inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add Assay Buffer to each well.

    • Add the test compound at various concentrations to the 'Inhibitor' wells.

    • Add the solvent control to the 'No Inhibitor' and 'No Enzyme' wells.

    • Add the positive control inhibitor to its designated wells.

    • Add the NADPH solution to all wells.

    • Initiate the reaction by adding the HMG-CoA substrate solution to all wells.

    • Finally, add the HMG-CoA Reductase enzyme to the 'Inhibitor' and 'No Inhibitor' wells. Add an equivalent volume of Assay Buffer to the 'No Enzyme' control wells.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes.

    • Calculate the rate of NADPH consumption (ΔA340/min) for each well.

    • Subtract the rate of the 'No Enzyme' control from all other rates.

    • Determine the percent inhibition for each concentration of the test compound relative to the 'No Inhibitor' control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration to determine the IC50 value.

Data Presentation:

The results of such a screening assay would typically be presented in a table summarizing the IC50 values.

CompoundIC50 (µM)
This compoundTo be determined
Pravastatin (Positive Control)To be determined

Experimental Workflow Diagram:

HMG_CoA_Reductase_Inhibitor_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, HMG-CoA, Enzyme, Test Compound) Plate Prepare 96-well Plate (Controls & Test Compound wells) Reagents->Plate Add_Reagents Add Reagents to Wells (Buffer, Compound, NADPH) Plate->Add_Reagents Initiate_Rxn Initiate Reaction (Add HMG-CoA & Enzyme) Add_Reagents->Initiate_Rxn Measure_Abs Kinetic Measurement (Absorbance at 340 nm) Initiate_Rxn->Measure_Abs Calc_Rate Calculate Reaction Rates (ΔA340/min) Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Caption: Workflow for HMG-CoA Reductase inhibitor screening.

General Protocol for Investigating a Novel Acyl-CoA as a Substrate for Fatty Acid Synthase (FAS)

This protocol outlines a general method to determine if a novel acyl-CoA, such as this compound, can act as a primer for Fatty Acid Synthase. The assay monitors the incorporation of a radiolabeled extender unit (e.g., [14C]-malonyl-CoA) into fatty acids.

Materials:

  • Purified Fatty Acid Synthase (FAS)

  • [14C]-malonyl-CoA (extender substrate)

  • NADPH

  • Test Compound (e.g., this compound) as a potential primer

  • Positive Control Primer (e.g., Acetyl-CoA)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5, with EDTA and DTT)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Experimental Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, NADPH, and [14C]-malonyl-CoA.

    • Add the test compound or the positive control primer (acetyl-CoA) to their respective tubes. Include a 'No Primer' control.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding purified FAS.

  • Reaction and Termination:

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

    • Terminate the reaction by adding a strong acid (e.g., HCl) or a strong base (e.g., NaOH for saponification).

  • Extraction of Fatty Acids:

    • Extract the synthesized fatty acids from the aqueous reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Centrifuge to separate the phases and carefully transfer the organic (upper) phase to a clean tube.

  • Quantification:

    • Evaporate the organic solvent.

    • Resuspend the fatty acid residue in scintillation fluid.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

Data Analysis:

  • Compare the counts per minute (CPM) obtained with the test compound to the positive control (acetyl-CoA) and the negative control (no primer).

  • Significant incorporation of radioactivity in the presence of the test compound would suggest it can act as a primer for FAS.

Logical Relationship Diagram:

FAS_Substrate_Logic cluster_products Products Test_Compound This compound FAS Fatty Acid Synthase (FAS) Test_Compound->FAS Fatty_Acids [14C]-Labeled Fatty Acids FAS->Fatty_Acids Elongation Cycles Malonyl_CoA [14C]-Malonyl-CoA (Extender Unit) Malonyl_CoA->FAS NADPH NADPH (Reductant) NADPH->FAS

Caption: Hypothetical role of the test compound in FAS reaction.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects in the quantitative analysis of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA and other acyl-CoA species by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues related to matrix effects during the analysis of this compound.

Problem Potential Cause Recommended Solution
Poor reproducibility of analytical results Variable ion suppression or enhancement between samples due to matrix effects.[1][2][3][4]- Optimize Sample Preparation: Employ more rigorous cleanup methods like solid-phase extraction (SPE) to remove interfering matrix components.[5] - Use Stable Isotope-Labeled Internal Standard: Incorporate a stable isotope-labeled version of this compound as an internal standard to compensate for matrix effects.[6][7][8] - Chromatographic Separation: Adjust the chromatographic method to separate the analyte from co-eluting matrix components that cause ion suppression.[1][3]
Low signal intensity or sensitivity Significant ion suppression caused by co-eluting compounds from the sample matrix.[1][2][3][4]- Evaluate Matrix Effect: Use a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[1][3][6] - Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.[9] - Improve Sample Cleanup: Switch from simple protein precipitation to a more selective method like solid-phase extraction (SPE).[5]
Inaccurate quantification Non-linear response due to inconsistent matrix effects across the calibration curve.[10]- Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples to mimic the matrix effect.[10] - Stable Isotope Dilution: This is the gold standard for correcting for matrix effects and will provide the most accurate quantification.[6][8]
Peak shape issues (tailing, splitting) Buildup of matrix components on the analytical column or in the ion source.[2][8]- Column Washing: Implement a robust column washing step after each injection to remove strongly retained matrix components.[8] - Source Cleaning: Regularly clean the mass spectrometer's ion source to prevent contamination buildup.[2] - Guard Column: Use a guard column to protect the analytical column from strongly adsorbing matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor data quality, including inaccurate and imprecise quantification of this compound.[10][11]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A common method to assess matrix effects is the post-column infusion technique.[1][3][6] In this experiment, a constant flow of a standard solution of your analyte is introduced into the LC flow after the analytical column. A blank matrix sample is then injected. Any dips or peaks in the baseline signal for your analyte indicate regions of ion suppression or enhancement, respectively.[3]

Q3: What is the best way to correct for matrix effects?

A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[6][7][8] A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample before extraction and will experience the same matrix effects as the analyte, allowing for accurate correction and quantification.

Q4: What are the most effective sample preparation techniques to minimize matrix effects for acyl-CoA analysis?

A4: While simple protein precipitation is a common technique, it is often insufficient for removing all interfering matrix components.[5] Solid-phase extraction (SPE) is a more effective method for cleaning up complex biological samples and can significantly reduce matrix effects by selectively isolating the acyl-CoAs.[5]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen their impact on the ionization of your analyte.[9] However, this approach may also dilute your analyte to a concentration that is below the limit of quantification of your assay. Therefore, the degree of dilution must be carefully optimized.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion
  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal on your LC-MS/MS system.

  • Set up the infusion: Use a syringe pump to deliver the standard solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow via a T-fitting placed between the analytical column and the mass spectrometer's ion source.

  • Equilibrate the system: Allow the infused standard to enter the mass spectrometer until a stable baseline signal is achieved.

  • Inject a blank matrix extract: Inject a sample of extracted blank matrix (e.g., plasma or tissue extract that does not contain the analyte).

  • Analyze the chromatogram: Monitor the signal of the infused standard. A decrease in the baseline indicates ion suppression, while an increase indicates ion enhancement.[3] The retention time of these deviations corresponds to the elution of matrix components causing the effect.

Protocol 2: Sample Preparation of Acyl-CoAs from Cells using Protein Precipitation
  • Cell Harvesting: Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add 2 mL of cold methanol (B129727) and an appropriate amount of a stable isotope-labeled internal standard for this compound to the cell pellet.[12]

  • Lysis: Lyse the cells by scraping (for adherent cells) or vortexing (for suspension cells) and incubate at -80°C for 15 minutes.[12]

  • Centrifugation: Centrifuge the cell lysate at 15,000 x g for 5 minutes at 4°C.[12]

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.[13]

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[13]

Protocol 3: Sample Preparation of Acyl-CoAs from Tissue using Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize frozen, powdered tissue in a solution of 100 mM KH2PO4 containing a stable isotope-labeled internal standard.[14]

  • Extraction: Add 2-propanol, vortex, and then add saturated ammonium sulfate (B86663) and acetonitrile (B52724). Vortex again.[14]

  • Centrifugation: Centrifuge the mixture and collect the upper aqueous phase containing the acyl-CoAs.[14]

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elution: Elute the acyl-CoAs with a stronger organic solvent (e.g., 80% acetonitrile in water).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the LC-MS mobile phase.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation methods on the matrix effect for a representative acyl-CoA analysis. The matrix effect is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100%. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Sample Preparation Method Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (Methanol) 45%18%
Protein Precipitation (Acetonitrile) 62%15%
Liquid-Liquid Extraction 78%10%
Solid-Phase Extraction (SPE) 95%5%

This data is representative and illustrates the general trend of improved matrix effect mitigation with more extensive sample cleanup.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, SPE) Add_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Accurate Results Quantification->Results

Caption: Workflow for overcoming matrix effects in acyl-CoA analysis.

troubleshooting_logic start Inconsistent or Inaccurate Results? check_me Suspect Matrix Effects? start->check_me post_infusion Perform Post-Column Infusion Experiment check_me->post_infusion Yes other_issues Investigate Other Issues (e.g., Instrument Performance, Standard Stability) check_me->other_issues No me_confirmed Matrix Effect Confirmed? post_infusion->me_confirmed use_sil_is Implement Stable Isotope- Labeled Internal Standard me_confirmed->use_sil_is Yes optimize_cleanup Optimize Sample Cleanup (e.g., use SPE) me_confirmed->optimize_cleanup Yes optimize_chrom Optimize Chromatography me_confirmed->optimize_chrom Yes me_confirmed->other_issues No end_good Accurate & Reproducible Results use_sil_is->end_good optimize_cleanup->end_good optimize_chrom->end_good

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Stability of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA in solution during experimental procedures. The advice provided is based on established principles for the handling and storage of Coenzyme A (CoA) and its thioester derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound in my experiments?

The degradation of this compound is primarily influenced by three main factors:

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, a process that is highly dependent on the pH of the solution.

  • Oxidation: The free thiol group of Coenzyme A can be oxidized, particularly when exposed to atmospheric oxygen, leading to the formation of disulfides.

  • Enzymatic Degradation: If working with biological samples, cellular enzymes such as thioesterases can rapidly hydrolyze the thioester bond.[1]

Q2: What is the optimal pH range for working with and storing this compound solutions?

Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, typically between pH 2 and 6.[1][2][3] Stability significantly decreases in alkaline conditions (pH above 8), where the thioester bond is more prone to hydrolysis.[1][3] It is advisable to prepare and store solutions in a buffer within the optimal acidic pH range.

Q3: How does temperature affect the stability of this compound?

Elevated temperatures accelerate both chemical and enzymatic degradation of CoA derivatives.[1] It is critical to maintain low temperatures throughout your experimental workflow. For short-term storage, solutions should be kept on ice (0-4°C), and for long-term storage, aliquots should be frozen at -20°C or ideally at -80°C.[2][4]

Q4: I've noticed a decrease in the activity of my this compound solution. What could be the cause and how can I address it?

A decrease in activity is likely due to degradation. The primary suspects are chemical hydrolysis and oxidation. To mitigate this:

  • Verify pH: Ensure your buffer is within the optimal pH 2-6 range.

  • Prevent Oxidation: While not always necessary, if you suspect oxidation to be an issue, you can add a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to your buffer to reduce any disulfide bonds that may have formed.[2]

  • Fresh is Best: Whenever possible, prepare fresh solutions of this compound for your experiments to ensure maximal activity.[4] It is not recommended to store aqueous solutions for more than one day.[5]

Q5: Is there a difference in stability between the free acid and salt forms of this compound?

Yes, the salt forms (e.g., lithium or sodium salts) of Coenzyme A and its derivatives are generally more stable than the free acid form.[3] The free acid can experience up to 5% degradation over 6 months at -20°C, whereas the salts show negligible degradation under similar conditions.[2][3] When purchasing or preparing this compound, opting for a salt form is recommended for better long-term stability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent experimental results Degradation of this compound during the experiment.Prepare fresh solutions for each experiment. Ensure all buffers and solutions are pre-chilled and maintained on ice. Verify the pH of all solutions is within the optimal range (pH 2-6).
Precipitate forms in the solution upon thawing Poor solubility at low temperatures or concentration is too high.Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, sonication may be used.[2][4] Consider preparing a more dilute stock solution.
Loss of compound when working with cell lysates or tissue homogenates Enzymatic degradation by endogenous thioesterases.Immediately inactivate enzymes upon cell lysis or tissue homogenization. This can be achieved by flash-freezing samples in liquid nitrogen or by adding a pre-chilled organic solvent like methanol (B129727) at -80°C.[1]
Gradual decrease in stock solution concentration over time Chemical hydrolysis and/or oxidation during storage.Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[4] Ensure the storage buffer is at an optimal pH (2-6).

Data on Coenzyme A Stability

Table 1: Stability of Coenzyme A Free Acid at -20°C

Storage Duration Approximate Decomposition
6 monthsUp to 5%

Source: Based on data for Coenzyme A free acid.[2][3]

Table 2: Stability of Aqueous Coenzyme A Solutions at 25°C

pH Storage Duration Approximate Activity Loss
824 hours31%

Source: Based on data for aqueous solutions of Coenzyme A.[3]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound (preferably the lithium or sodium salt form) in a pre-chilled microcentrifuge tube on a calibrated analytical balance.

  • Dissolution: Add a pre-chilled, sterile, acidic buffer (e.g., 10 mM potassium phosphate, pH 4.9) to the tube to achieve the desired stock concentration.

  • Mixing: Gently vortex the tube until the compound is fully dissolved. If necessary, brief sonication in an ice-water bath can be used to aid dissolution.[2][4]

  • Aliquoting: Immediately aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4]

Protocol 2: Assessing the Purity of this compound using HPLC
  • Sample Preparation: Dilute a small aliquot of your this compound solution in a suitable mobile phase to a concentration appropriate for your HPLC system and detector.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A common mobile phase for CoA esters consists of a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.9).

  • Gradient Elution:

    • 0-5 min: 5% acetonitrile

    • 5-32 min: Gradient from 5% to 38% acetonitrile

    • 32-35 min: Gradient from 38% to 75% acetonitrile

    • 35-40 min: Gradient from 75% to 5% acetonitrile

    • 40-45 min: 5% acetonitrile (re-equilibration)

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 257 nm, which is the maximum absorbance for the adenine (B156593) base of Coenzyme A.[5]

  • Analysis: The purity of your sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Compound dissolve Dissolve in Acidic Buffer (pH 2-6) weigh->dissolve Pre-chilled buffer aliquot Aliquot into Single-Use Tubes dissolve->aliquot short_term Short-term -20°C aliquot->short_term long_term Long-term -80°C aliquot->long_term thaw Thaw on Ice short_term->thaw long_term->thaw use Use Immediately in Experiment thaw->use Avoid refreezing

Caption: Recommended workflow for the preparation and handling of this compound solutions.

troubleshooting_logic start Inconsistent or Low Experimental Results check_freshness Was the solution prepared fresh? start->check_freshness check_temp Were samples kept on ice (0-4°C)? check_freshness->check_temp Yes sol_fresh Prepare fresh solution for each experiment. check_freshness->sol_fresh No check_ph Is the buffer pH between 2 and 6? check_temp->check_ph Yes sol_temp Maintain low temperature throughout the experiment. check_temp->sol_temp No check_enzyme Are you using biological samples? check_ph->check_enzyme Yes sol_ph Adjust buffer to optimal pH range. check_ph->sol_ph No sol_enzyme Implement enzyme inactivation steps. check_enzyme->sol_enzyme Yes end_node Re-run Experiment check_enzyme->end_node No sol_fresh->end_node sol_temp->end_node sol_ph->end_node sol_enzyme->end_node

Caption: A logical troubleshooting guide for addressing issues with this compound stability.

References

Technical Support Center: Optimizing Extraction of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful isolation and quantification of this novel short-chain hydroxyacyl-CoA from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for maximizing the recovery of this compound from tissues?

A1: The successful extraction of this compound hinges on three critical factors:

  • Rapid Inactivation of Endogenous Enzymes: Tissues contain thioesterases that can rapidly degrade acyl-CoAs upon homogenization. Therefore, immediate flash-freezing of tissue samples in liquid nitrogen upon collection is paramount to halt enzymatic activity.[1][2]

  • Maintaining Acidic pH: The thioester bond of acyl-CoAs is susceptible to hydrolysis, particularly in neutral or alkaline conditions.[2] Performing the extraction in an acidic buffer (pH 4.5-5.5) is crucial for preserving the integrity of the target molecule.

  • Low-Temperature Processing: All extraction steps, including homogenization, centrifugation, and solvent evaporation, should be conducted at low temperatures (0-4°C) to minimize both enzymatic and chemical degradation.[2]

Q2: I am observing consistently low yields of this compound in my extracts. What are the potential causes and how can I troubleshoot this?

A2: Low recovery is a common issue in acyl-CoA extraction. Here are several potential causes and corresponding troubleshooting steps:

  • Incomplete Tissue Homogenization: Inefficient disruption of the tissue matrix can lead to poor extraction efficiency. Ensure thorough homogenization, considering the use of mechanical bead beaters or rotor-stator homogenizers for tough tissues. The choice of buffer and its volume relative to the tissue weight are also critical for effective homogenization.[3][4]

  • Suboptimal Solvent Selection: The polarity of the extraction solvent significantly impacts the recovery of different acyl-CoA species. For a relatively polar, short-chain hydroxyacyl-CoA like this compound, a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) with an acidic aqueous buffer is generally effective.[1][5]

  • Analyte Degradation: As mentioned, enzymatic and chemical degradation are major contributors to low yield. Ensure rapid quenching of enzymatic activity and maintain cold, acidic conditions throughout the procedure.[2]

  • Inefficient Solid-Phase Extraction (SPE): If using SPE for sample cleanup and concentration, ensure the column is properly conditioned and not overloaded. The pH of the loading, washing, and elution buffers is critical for efficient binding and release of the target molecule.

Q3: What is the best method for storing tissue samples and extracts to ensure the stability of this compound?

A3: For long-term stability, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] Avoid repeated freeze-thaw cycles. Extracts should be stored in an acidic buffer at -80°C. The stability of hydroxyacyl-CoAs is known to be temperature-dependent, with freezing significantly minimizing degradation.[6]

Q4: Can I use a generic protein precipitation protocol for my tissue homogenate before analysis?

A4: While protein precipitation is a necessary step, a generic protocol may not be optimal. It is crucial to use an acid precipitation method, such as with perchloric acid or trichloroacetic acid, which also helps to maintain the acidic environment necessary for acyl-CoA stability. Following precipitation, the supernatant containing the acyl-CoAs should be carefully collected.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal of Target Molecule Incomplete quenching of thioesterase activity.Flash-freeze tissue in liquid nitrogen immediately upon collection. Work quickly and keep samples on ice at all times.[2]
Non-optimal pH of extraction buffer leading to hydrolysis.Use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9.[2]
Inefficient extraction from the tissue matrix.Optimize the homogenization procedure. Ensure a sufficient volume of extraction buffer is used. Consider different homogenization techniques (e.g., bead beating, sonication).[3][4]
Poor Reproducibility Between Replicates Inconsistent sample handling and processing times.Standardize all steps of the protocol, including homogenization time, incubation periods, and centrifugation speed and duration.
Variability in tissue sample composition.If possible, use a larger piece of tissue and homogenize it to create a more uniform sample before taking aliquots for extraction.
Presence of Interfering Peaks in Chromatogram Inadequate sample cleanup.Incorporate a solid-phase extraction (SPE) step using a weak anion exchange or reversed-phase cartridge to remove interfering lipids and other contaminants.[1][7]
Contamination from plasticware or solvents.Use high-purity solvents and pre-cleaned glass or polypropylene (B1209903) tubes.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from established methods for short and medium-chain acyl-CoA extraction.[1][5]

Materials:

  • Tissue sample (e.g., liver, kidney, heart), flash-frozen in liquid nitrogen

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4) solution

  • Internal standard (e.g., a stable isotope-labeled version of the target molecule or a structurally similar odd-chain acyl-CoA)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Centrifuge capable of 4°C

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • In a pre-chilled homogenization tube, add the frozen tissue and 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

  • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout this process.

  • Add 1 mL of isopropanol to the homogenate and vortex briefly.

  • Add 2 mL of acetonitrile, vortex thoroughly for 1 minute.

  • Add 100 µL of saturated ammonium sulfate solution and vortex again.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube.

  • The extract is now ready for direct analysis or further purification by SPE.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

Materials:

  • Weak anion exchange SPE cartridge

  • Methanol (B129727), HPLC grade

  • 2% Formic Acid in water

  • 5% Ammonium Hydroxide in water

  • Nitrogen gas evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water.

  • Equilibration: Equilibrate the cartridge with 3 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Loading: Load the tissue extract from Protocol 1 onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 2% formic acid to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried sample in a suitable solvent for your analytical method (e.g., 50% methanol in water with 0.1% formic acid).

Quantitative Data Summary

The following table provides expected recovery rates for short-chain acyl-CoAs from various tissues based on published methodologies. Actual recovery of this compound may vary depending on the specific tissue and experimental conditions.

Tissue Type Extraction Method Purification Analytical Method Expected Recovery (%) Reference
Rat LiverAcetonitrile/IsopropanolSPE (Weak Anion Exchange)LC-MS/MS70-85[1]
Mouse BrainPerchloric Acid PrecipitationNoneHPLC-UV65-80[8]
Rat HeartAcetonitrile/IsopropanolSPE (Oligonucleotide)HPLC-UV75-90[1]
Cultured CellsMethanol ExtractionNoneLC-MS/MS80-95[9]

Visualizations

ExtractionWorkflow Tissue 1. Tissue Sampling (Flash-freeze in liquid N2) Homogenization 2. Homogenization (Ice-cold acidic buffer + Internal Standard) Tissue->Homogenization Extraction 3. Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Centrifugation 4. Centrifugation (4°C) Extraction->Centrifugation Supernatant 5. Collect Supernatant (Contains Acyl-CoAs) Centrifugation->Supernatant SPE 6. Solid-Phase Extraction (Optional) (Cleanup and Concentration) Supernatant->SPE For cleaner samples Analysis 7. LC-MS/MS or HPLC Analysis Supernatant->Analysis Direct injection SPE->Analysis TroubleshootingLogic Start Low Analyte Recovery CheckHomogenization Is homogenization complete? Start->CheckHomogenization CheckConditions Are extraction conditions optimal? (pH, Temperature) CheckHomogenization->CheckConditions Yes ImproveHomogenization Optimize homogenization method (e.g., bead beater, longer time) CheckHomogenization->ImproveHomogenization No CheckSPE Is SPE efficient? CheckConditions->CheckSPE Yes AdjustConditions Ensure acidic buffer (pH 4.5-5.5) and maintain 0-4°C CheckConditions->AdjustConditions No OptimizeSPE Check column conditioning and elution solvents CheckSPE->OptimizeSPE No Success Improved Recovery CheckSPE->Success Yes ImproveHomogenization->CheckConditions AdjustConditions->CheckSPE OptimizeSPE->Success

References

Technical Support Center: Chromatographic Separation of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the chromatographic separation of branched-chain acyl-CoAs. It is intended for researchers, scientists, and drug development professionals working with these complex molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Column OverloadReduce the amount of sample injected onto the column.
Inappropriate Sample SolventEnsure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[1]
Column Contamination or DegradationBackflush the column, or if the problem persists, replace the column. Use a guard column to protect the analytical column.[1][2]
Secondary Interactions with ColumnUse a mobile phase with a slightly different pH or ionic strength to minimize secondary interactions.
Low Signal Intensity / Poor Sensitivity Inefficient ExtractionOptimize the extraction protocol. Ensure complete cell lysis and efficient partitioning of acyl-CoAs into the extraction solvent.[3]
Degradation of Acyl-CoAsKeep samples on ice or at -80°C throughout the preparation process.[4] Use fresh solvents and minimize sample handling time. Acyl-CoAs are unstable in aqueous solutions.[5]
Suboptimal Mass Spectrometry (MS) SettingsOptimize MS parameters, including electrospray voltage, gas flows, and collision energy for your specific analytes.[4]
Matrix EffectsUse a more effective sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[6] Consider using an isotopically labeled internal standard for each analyte to correct for matrix effects.[7]
Inconsistent Retention Times Fluctuations in Mobile Phase CompositionPrepare fresh mobile phase for each run and ensure thorough mixing.
Inadequate Column EquilibrationIncrease the column equilibration time between injections to ensure the column is returned to the initial conditions.[8]
Pump Malfunction or LeaksCheck the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[2][9]
Temperature FluctuationsUse a column oven to maintain a constant temperature.
Co-elution of Isomers (e.g., isobutyryl-CoA and n-butyryl-CoA) Insufficient Chromatographic ResolutionUtilize a column with higher resolving power, such as a longer column or one with a smaller particle size (UPLC).[10]
Inadequate Mobile Phase GradientOptimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds.[6]
Unsuitable Stationary PhaseFor branched-chain isomers, consider specialized columns. While C18 columns are common, other stationary phases may provide better selectivity.[10][11]
High Background Noise in Mass Spectrometry Data Contaminated Solvents or ReagentsUse high-purity, LC-MS grade solvents and reagents.
Carryover from Previous InjectionsImplement a robust needle and injection port washing protocol between samples.[4]
Presence of Interfering Compounds from Sample MatrixImprove sample cleanup procedures to remove salts, lipids, and other potential sources of interference.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of branched-chain acyl-CoAs?

The main challenges include:

  • Isobaric Interference: Branched-chain acyl-CoAs often have the same molecular weight as their straight-chain counterparts (e.g., isobutyryl-CoA and n-butyryl-CoA), making them indistinguishable by mass spectrometry alone.[10] Chromatographic separation is therefore essential.

  • Low Abundance: Acyl-CoAs are typically present in low concentrations in biological samples, requiring sensitive analytical methods for their detection and quantification.[12]

  • Structural Similarity: The subtle structural differences between isomers necessitate highly selective chromatographic methods to achieve baseline separation.

  • Analyte Instability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation, requiring careful sample handling and storage at low temperatures.[5]

  • Matrix Effects: Biological samples contain a multitude of other molecules that can interfere with the ionization and detection of acyl-CoAs in the mass spectrometer.[8]

Q2: How can I improve the separation of isomeric branched-chain acyl-CoAs?

To improve the separation of isomers:

  • Optimize the Stationary Phase: While reversed-phase C18 columns are widely used, consider columns with different selectivities. For some branched-chain fatty acids, specific chiral or alternative stationary phases have shown improved resolution.[11]

  • Refine the Mobile Phase and Gradient: A slow, shallow gradient elution can significantly enhance the resolution of closely eluting isomers.[6] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., formic acid, ammonium (B1175870) acetate) in the mobile phase.[6][13]

  • Employ Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems, with their smaller particle size columns, offer higher efficiency and resolution compared to traditional HPLC, which can be crucial for separating isomers.[10]

Q3: What are the recommended sample preparation techniques for acyl-CoA analysis?

Effective sample preparation is critical for successful analysis. Common techniques include:

  • Protein Precipitation: This is a straightforward method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins, leaving the acyl-CoAs in the supernatant.[4]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For acyl-CoAs, a common approach involves extraction from an aqueous phase into an organic solvent.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a cartridge that retains the analytes of interest while allowing interfering compounds to be washed away.[6] This method is particularly useful for complex matrices to reduce matrix effects.[6]

Q4: What are the key considerations for developing a robust LC-MS/MS method for branched-chain acyl-CoA quantification?

For a robust LC-MS/MS method:

  • Internal Standards: The use of stable isotope-labeled internal standards is highly recommended to correct for variations in extraction efficiency, matrix effects, and instrument response.[7]

  • Optimized MS Parameters: Carefully optimize the precursor and product ion transitions (Multiple Reaction Monitoring, MRM) for each acyl-CoA to ensure high specificity and sensitivity.[4]

  • Chromatographic Resolution: Ensure that isobaric isomers are chromatographically separated to prevent inaccurate quantification.[10]

  • Linearity and Dynamic Range: Establish the linear range of the assay using calibration curves prepared in a representative matrix to ensure accurate quantification over a range of concentrations.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from methods described for the extraction of acyl-CoAs from mammalian cells.[4]

  • Cell Harvesting:

    • Aspirate the cell culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 2 mL of ice-cold methanol (B129727) and 15 µL of a 10 µM internal standard solution (e.g., 15:0 CoA).

    • Incubate at -80°C for 15 minutes.

  • Extraction:

    • Scrape the cell lysate from the culture plate and transfer it to a centrifuge tube.

    • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new tube.

    • Add 1 mL of acetonitrile and evaporate the solvent in a vacuum concentrator.

    • Reconstitute the dried sample in 150 µL of methanol.

    • Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Short-Chain Acyl-CoAs

This is a general workflow for the analysis of short-chain acyl-CoAs.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[6]

    • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[6]

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 2%) and gradually increase to a high percentage to elute the acyl-CoAs. A shallow gradient is recommended for isomer separation.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MS Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature according to the instrument manufacturer's guidelines.[4]

Quantitative Data Summary

Parameter Value Context Reference
Extraction Recovery 70-80%For long-chain acyl-CoAs from tissues using a modified extraction and solid-phase purification method.[14]
60-140%For various acyl-CoAs in different tissue types (liver, brain, muscle, adipose tissue) depending on the analyte and tissue.[10]
Inter-assay CV 5-6%For the concentration of seven individual fatty acyl-CoA esters in human skeletal muscle.[7]
Intra-assay CV 5-10%For C18:1-CoA and C16:1-CoA in human skeletal muscle.[7]
Limit of Detection (LOD) 0.05 - 0.5 pmolOn-column amount for various acyl-CoAs using LC-MS/MS.[4]
Limit of Quantitation (LOQ) 0.1 - 1 pmolOn-column amount for various acyl-CoAs using LC-MS/MS.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Cells/Tissue) extraction Extraction of Acyl-CoAs sample->extraction Homogenization cleanup Sample Cleanup (e.g., SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc Chromatographic Separation (UPLC/HPLC) reconstitution->lc Injection ms Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data

Caption: A generalized experimental workflow for the analysis of branched-chain acyl-CoAs.

isomer_separation cluster_inadequate Inadequate Separation cluster_optimized Optimized Separation inadequate_chromatogram Intensity optimized_chromatogram Intensity challenge Challenge: Co-elution of Isobaric Isomers (e.g., isobutyryl-CoA & n-butyryl-CoA) challenge->inadequate_chromatogram solution Solution: Optimized Chromatography (e.g., shallow gradient, UPLC) challenge->solution solution->optimized_chromatogram

Caption: The challenge of separating isobaric isomers and the goal of optimized chromatography.

troubleshooting_logic start Problem Observed (e.g., Poor Peak Shape) q1 Is the sample concentration too high? start->q1 a1_yes Yes: Dilute Sample q1->a1_yes Yes q2 Is the sample solvent appropriate? q1->q2 No end Problem Resolved a1_yes->end a2_no No: Reconstitute in a weaker solvent q2->a2_no No q3 Is the column old or contaminated? q2->q3 Yes a2_no->end a3_yes Yes: Backflush or replace the column q3->a3_yes Yes a3_yes->end

Caption: A logical troubleshooting workflow for addressing poor peak shape in chromatography.

References

Technical Support Center: Troubleshooting Low Signal Intensity for 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low signal intensity issues encountered during the mass spectrometry (MS) analysis of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated mass of this compound?

A1: The monoisotopic mass of this compound (C₂₉H₅₂N₇O₁₈P₃S) is approximately 911.3302 Da. Therefore, you should be looking for the protonated molecule, [M+H]⁺, at an m/z of approximately 912.3375 .

Q2: What are the primary causes of low or no signal for my this compound standard?

A2: Low or absent signal can stem from several factors. Initially, it's crucial to confirm the mass spectrometer is functioning correctly by infusing a known, stable compound. If the instrument is performing as expected, the issue likely lies with the analyte or the method. Common causes include:

  • Sample Degradation: Acyl-CoA esters are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.

  • Inefficient Ionization: The ionization efficiency can be highly dependent on the mobile phase composition and source parameters.

  • Suboptimal MS Parameters: Incorrect precursor ion selection, product ions, or collision energy can lead to poor sensitivity.

  • Chromatographic Issues: Poor peak shape, such as significant broadening or tailing, can diminish the signal-to-noise ratio.

Q3: How does sample preparation affect the signal intensity of this compound?

A3: Sample preparation is critical for successful analysis of acyl-CoAs. Inefficient extraction can lead to low recovery. The presence of interfering substances from a complex matrix can cause ion suppression, significantly reducing the analyte signal. It is also vital to minimize sample exposure to room temperature and neutral or basic pH conditions to prevent degradation.

Q4: What are the expected major fragment ions for this compound in MS/MS analysis?

A4: Acyl-CoAs exhibit a characteristic fragmentation pattern. The most common and typically most abundant fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0033 Da).[1][2] For this compound ([M+H]⁺ at m/z 912.3375), this results in a major product ion at m/z 405.3342 . Another commonly observed fragment is the adenosine (B11128) diphosphate ion at m/z 428.037 .[3]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a logical workflow to identify the source of low signal for this compound.

TroubleshootingWorkflow start Low or No Signal Observed check_ms Check MS Performance (Infuse known standard) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok lc_issue Investigate LC System ms_ok->lc_issue Yes ms_issue Troubleshoot MS System (Clean source, check tune) ms_ok->ms_issue No check_analyte Prepare Fresh Standard of This compound lc_issue->check_analyte solution Problem Resolved ms_issue->solution analyte_signal Signal Observed? check_analyte->analyte_signal sample_prep_issue Investigate Sample Preparation and Matrix Effects analyte_signal->sample_prep_issue No method_issue Optimize LC-MS Method Parameters analyte_signal->method_issue Yes (but low) sample_prep_issue->solution method_issue->solution AnalyteStability cluster_factors Factors Affecting Stability analyte This compound hydrolysis Hydrolysis of Thioester Bond temp High Temperature temp->hydrolysis ph Neutral/Basic pH ph->hydrolysis time Extended Time in Solution time->hydrolysis low_signal Low MS Signal Intensity hydrolysis->low_signal

References

Validation & Comparative

Comparative Analysis of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA Isomer Fragmentation Patterns by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted fragmentation patterns of constitutional isomers of trimethyl-hydroxypentanoyl-CoA, specifically focusing on 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA and a proposed isomer, 3-hydroxy-2,2,4-trimethylpentanoyl-CoA. The differentiation of such closely related isomers is crucial in metabolomics and drug discovery for accurate compound identification and elucidation of metabolic pathways. Due to the limited availability of direct experimental data for these specific isomers, this guide infers fragmentation behavior based on established principles of mass spectrometry for similar chemical structures, such as other branched-chain acyl-CoA compounds and β-hydroxy carbonyl compounds.

Predicted Fragmentation Patterns

Upon analysis by tandem mass spectrometry (MS/MS), acyl-CoA molecules typically exhibit a characteristic neutral loss of the Coenzyme A (CoA) moiety. The subsequent fragmentation of the remaining acyl chain provides structural information that can be used to differentiate isomers.

The primary fragmentation event for both this compound and its isomer is the neutral loss of the CoA group (C₂₁H₃₆N₇O₁₆P₃S), which has a monoisotopic mass of approximately 809.1 Da. However, in positive ion mode ESI-MS/MS, it is common to observe the neutral loss of the 3'-phospho-ADP portion, resulting in a loss of 507.1 Da from the [M+H]⁺ ion. The remaining acyl portion then undergoes further fragmentation.

Isomer 1: this compound

The structure of the acyl portion of this isomer features a hydroxyl group at the C3 position and methyl groups at C2 and two at C4. Key predicted fragmentation pathways for the acyl chain [M+H-507.1]⁺ ion include:

  • α-cleavage adjacent to the carbonyl group: Loss of the bond between C1 and C2.

  • Cleavage adjacent to the hydroxyl group: Fragmentation of the C2-C3 and C3-C4 bonds.

  • Loss of the tert-butyl group: A characteristic fragmentation due to the stability of the tert-butyl carbocation.

  • Dehydration: Loss of a water molecule from the hydroxyl group.

Isomer 2: 3-Hydroxy-2,2,4-trimethylpentanoyl-CoA (Hypothetical Isomer for Comparison)

This constitutional isomer has a different arrangement of the methyl groups, with two at the C2 position and one at the C4 position. This structural difference is expected to produce a distinct fragmentation pattern for its acyl chain [M+H-507.1]⁺ ion:

  • α-cleavage adjacent to the carbonyl group: Loss of the bond between C1 and C2, which will be influenced by the gem-dimethyl substitution at C2.

  • Cleavage adjacent to the hydroxyl group: Fragmentation of the C2-C3 and C3-C4 bonds will yield fragments of different masses compared to Isomer 1.

  • Loss of an isopropyl group: Cleavage of the C4-C5 bond.

  • Dehydration: Loss of a water molecule.

The following table summarizes the predicted key fragment ions that could be used to differentiate between the two isomers.

Predicted Fragment Ion (m/z)Proposed Structure/OriginExpected Relative Abundance in Isomer 1 (this compound)Expected Relative Abundance in Isomer 2 (3-Hydroxy-2,2,4-trimethylpentanoyl-CoA)
[M+H]⁺ Precursor Ion--
[M+H - 507.1]⁺ Acylium IonHighHigh
Fragment ALoss of tert-butyl groupHighLow/Absent
Fragment BLoss of isopropyl groupLow/AbsentHigh
Fragment Cα-cleavage at C2-C3ModerateModerate (different m/z)
Fragment DDehydration ProductModerateModerate

Note: The exact m/z values would need to be calculated based on the elemental composition of the fragments. The relative abundances are predictions and would require experimental verification.

Experimental Protocol

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the most suitable approach for the separation and differential analysis of these isomers.[1][2]

1. Sample Preparation:

  • Acyl-CoA standards of the isomers would be prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid) to aid ionization.

  • For biological samples, a protein precipitation and extraction step would be necessary, for example, using a cold acetonitrile or methanol (B129727) solution, followed by centrifugation and collection of the supernatant.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid or a suitable ion-pairing agent.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B would be employed to separate the isomers and other components in the sample.

  • Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.5 mL/min.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: A full scan from m/z 150 to 1000 to identify the precursor ions of the isomers.

  • MS/MS Analysis: Product ion scans would be performed on the precursor ions corresponding to the [M+H]⁺ of the isomers.

  • Collision Energy: The collision energy would be optimized to achieve sufficient fragmentation for structural elucidation. A collision energy ramp could also be employed.

  • Data Analysis: The resulting fragmentation patterns would be analyzed to identify unique fragment ions for each isomer, allowing for their differentiation and quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Isomer Standards or Biological Extract Extraction Protein Precipitation & Extraction Sample->Extraction LC_Separation Reversed-Phase C18 Column Gradient Elution Extraction->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 MS1 Full Scan (Precursor Ion Selection) ESI->MS1 MS2 MS/MS Product Ion Scan (Collision-Induced Dissociation) MS1->MS2 Data_Analysis Comparison of Fragmentation Patterns MS2->Data_Analysis

Caption: Experimental workflow for the comparative analysis of acyl-CoA isomers.

Fragmentation_Logic cluster_isomers Isomeric Precursors cluster_fragmentation MS/MS Fragmentation cluster_detection Unique Fragment Detection Isomer1 This compound Frag1 Loss of tert-butyl group Isomer1->Frag1 yields Frag3 Other common fragments Isomer1->Frag3 Isomer2 3-Hydroxy-2,2,4-trimethylpentanoyl-CoA Frag2 Loss of isopropyl group Isomer2->Frag2 yields Isomer2->Frag3 Unique1 Unique Fragment A (for Isomer 1) Frag1->Unique1 Unique2 Unique Fragment B (for Isomer 2) Frag2->Unique2

Caption: Logical diagram of differential fragmentation leading to unique isomer identification.

References

A Researcher's Guide to Differentiating 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA from other Pentanoyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of acyl-CoA derivatives is paramount for accurate metabolic studies and drug discovery pipelines. This guide provides a comparative analysis of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA against other common pentanoyl-CoA isomers, offering insights into their differentiation through established analytical techniques. The information presented is supported by experimental data and detailed protocols to aid in the design and execution of relevant assays.

The structural complexity of this compound, with its additional hydroxyl group and extensive branching, presents a unique analytical challenge compared to its simpler pentanoyl-CoA counterparts, such as n-pentanoyl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA. Differentiation of these molecules relies on exploiting the subtle differences in their physicochemical properties, which can be effectively probed using techniques like mass spectrometry, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Comparative Analysis of Pentanoyl-CoA Derivatives

The following table summarizes the key differentiating characteristics of this compound and other pentanoyl-CoA derivatives. These values are a combination of reported data and predictions based on chemical principles.

PropertyThis compoundn-Pentanoyl-CoAIsovaleryl-CoA2-Methylbutyryl-CoA
Molecular Formula C29H50N7O18P3S[1]C26H44N7O17P3S[2]C26H44N7O17P3SC26H44N7O17P3S[3]
Molecular Weight ( g/mol ) 909.73[1]851.65[4]851.65851.65[5]
Predicted LC Retention Behavior (Reversed-Phase) Earliest elution due to high polarity (hydroxyl group) and significant branching.Latest elution due to linear, more hydrophobic acyl chain.Intermediate elution, earlier than n-pentanoyl-CoA due to branching.Intermediate elution, similar to isovaleryl-CoA, with potential for slight separation based on subtle polarity differences.
Predicted MS/MS Fragmentation (Positive Ion Mode) Precursor ion [M+H]+ at m/z 910.7. Expected neutral loss of 507 Da. Additional fragmentation may involve the loss of water from the hydroxyl group.Precursor ion [M+H]+ at m/z 852.7. Characteristic neutral loss of 507 Da.Precursor ion [M+H]+ at m/z 852.7. Characteristic neutral loss of 507 Da. Fragmentation of the acyl chain may differ from n-pentanoyl-CoA.Precursor ion [M+H]+ at m/z 852.7. Characteristic neutral loss of 507 Da. Fragmentation of the acyl chain will be distinct from isovaleryl-CoA.
Predicted Key ¹H NMR Signals (Acyl Chain) Unique signals for the trimethyl and hydroxyl groups. Complex splitting patterns due to stereochemistry.Characteristic signals for a linear pentanoyl chain.Distinct signals for the isopropyl group.Differentiated signals due to the methyl group at the C2 position.

Experimental Methodologies

For the effective differentiation of these pentanoyl-CoA derivatives, a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy is recommended.

This protocol is designed for the sensitive detection and differentiation of pentanoyl-CoA isomers based on their chromatographic retention times and mass spectrometric fragmentation patterns.

1. Sample Preparation:

  • Acyl-CoA standards should be prepared in a solution of 80% methanol (B129727) containing 1 mM EDTA to ensure stability.

  • Biological samples should be extracted using a suitable method for short-chain acyl-CoAs, such as solid-phase extraction or protein precipitation with acetonitrile.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is the preferred method for quantification and targeted identification.

  • MRM Transitions:

    • This compound: Monitor the transition from the precursor ion [M+H]⁺ (m/z 910.7) to the product ion resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (m/z 403.7).

    • n-Pentanoyl-CoA, Isovaleryl-CoA, 2-Methylbutyryl-CoA: Monitor the transition from the precursor ion [M+H]⁺ (m/z 852.7) to the product ion (m/z 345.7) resulting from the neutral loss of 507 Da.[6][7][8]

NMR spectroscopy provides detailed structural information that can unambiguously differentiate between the isomers.

1. Sample Preparation:

  • Lyophilize acyl-CoA samples and reconstitute in a deuterated solvent such as D₂O.

  • Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing and quantification.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for optimal resolution.

  • Experiments:

    • 1D ¹H NMR: To observe the overall proton chemical shifts and multiplicities.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the acyl chain.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for confirming the branching pattern and position of the hydroxyl group.

3. Data Analysis:

  • Assign signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra. The unique structural features of each isomer will give rise to a distinct NMR fingerprint.

Visualizing the Differentiation Workflow

The following diagrams illustrate the logical workflow for differentiating this compound from other pentanoyl-CoA derivatives.

cluster_LCMS LC-MS/MS Analysis cluster_NMR NMR Spectroscopy lc Reversed-Phase LC Separation ms1 MS1 Scan (Precursor Ion m/z) lc->ms1 Elution Time decision_lc Different Retention Time? lc->decision_lc ms2 MS/MS Fragmentation (Neutral Loss) ms1->ms2 Isolation decision_ms1 Different Precursor m/z? ms1->decision_ms1 decision_ms2 Different Fragment Ions? ms2->decision_ms2 nmr_1d 1D ¹H NMR nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Detailed Structural Analysis decision_nmr Unique NMR Fingerprint? nmr_2d->decision_nmr start Mixture of Pentanoyl-CoA Derivatives start->lc decision_lc->ms1 Yes decision_lc->ms1 No (Co-elution) decision_ms1->ms2 No (m/z 852.7) id_tmhpcoa 2,4,4-Trimethyl-3- hydroxypentanoyl-CoA decision_ms1->id_tmhpcoa Yes (m/z 910.7) decision_ms2->nmr_1d No (Ambiguous) id_isomers Differentiated Pentanoyl-CoA Isomers decision_ms2->id_isomers Yes decision_nmr->id_isomers Yes id_pcoa Pentanoyl-CoA Isomers

Caption: Workflow for differentiating pentanoyl-CoA derivatives.

The signaling pathway diagram below illustrates the general metabolic fate of pentanoyl-CoA derivatives, highlighting their entry into central metabolism.

Pentanoyl_CoAs Pentanoyl-CoA Derivatives (n-pentanoyl-CoA, isovaleryl-CoA, etc.) Beta_Oxidation β-Oxidation Pentanoyl_CoAs->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle TMHP_CoA This compound Alternative_Pathway Alternative Metabolic Pathway (e.g., hydroxylation, further degradation) TMHP_CoA->Alternative_Pathway

Caption: Metabolic fate of pentanoyl-CoA derivatives.

References

The Challenge of Steric Hindrance: Is 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA a Viable Substrate for Acyl-CoA Dehydrogenases?

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers, scientists, and drug development professionals.

Structural Comparison of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA with Known ACAD Substrates

The unique structure of this compound presents several challenges to its potential processing by canonical acyl-CoA dehydrogenases. The presence of a bulky gem-dimethyl group at the C4 position, a methyl group at the C2 position, and a hydroxyl group at the C3 position introduces significant steric hindrance and altered electronic properties compared to typical ACAD substrates.

FeatureThis compoundTypical Short/Branched-Chain Acyl-CoA Substrates (e.g., Isobutyryl-CoA, 2-Methylbutyryl-CoA)Typical Straight-Chain Acyl-CoA Substrates (e.g., Butyryl-CoA, Octanoyl-CoA)
Chain Length Pentanoyl (C5) derivativeShort-chain (C4-C5)Variable (Short, Medium, Long)
Branching α-methyl, γ,γ-dimethylα-methyl or β-methylNone
Substitution at C3 Hydroxyl groupHydrogenHydrogen
Steric Hindrance High, due to gem-dimethyl and α-methyl groupsModerateLow

Analysis of Potential Enzyme Substrateship

Based on the structural characteristics, we can infer the likelihood of this compound being a substrate for different classes of acyl-CoA dehydrogenases.

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)

SBCAD is known to accommodate branched-chain acyl-CoAs, such as isobutyryl-CoA and (S)-2-methylbutyryl-CoA[1]. However, the active site of SBCAD has limitations. Molecular modeling studies have indicated that specific amino acid residues at the bottom of the substrate-binding pocket are crucial for determining the acceptable length and branching of the acyl chain[2][3]. The substantial steric bulk created by the gem-dimethyl group at the C4 position of this compound would likely lead to significant steric clashes within the SBCAD active site, preventing proper substrate binding and catalysis.

Other Acyl-CoA Dehydrogenases (SCAD, MCAD, LCAD, VLCAD)

Straight-chain acyl-CoA dehydrogenases (SCAD, MCAD, LCAD, VLCAD) are even less likely candidates. Their active sites are generally tailored to accommodate linear alkyl chains of varying lengths[4]. While some promiscuity exists, the extensive branching in this compound would almost certainly preclude effective binding. Long-chain acyl-CoA dehydrogenase (LCAD) has been shown to accommodate some bulky and branched-chain substrates, but the specific combination of α-methyl, γ,γ-dimethyl, and a C3-hydroxyl group is unprecedented among its known substrates[2].

The Role of the 3-Hydroxy Group: A Case for 3-Hydroxyacyl-CoA Dehydrogenases?

The presence of a hydroxyl group at the C3 position is a critical feature. Acyl-CoA dehydrogenases catalyze the formation of a double bond between C2 and C3 of a saturated acyl-CoA[4]. The substrate for this reaction is not a 3-hydroxyacyl-CoA. Instead, 3-hydroxyacyl-CoA dehydrogenases are a distinct class of enzymes that catalyze the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, the subsequent step in the β-oxidation spiral[5][6].

Therefore, it is more plausible that if this compound were to be metabolized in a β-oxidation-like pathway, it would first need to be acted upon by a 3-hydroxyacyl-CoA dehydrogenase. However, the substrate specificity of these enzymes for such a heavily substituted molecule is also unknown. Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) is known to act on a wide spectrum of substrates, including those with methyl branches[7]. Whether the gem-dimethyl group at C4 would be tolerated remains an open question.

Logical Flow of Investigation

The following diagram illustrates the logical workflow for determining the enzymatic fate of this compound.

Investigation_Flow cluster_synthesis Substrate Synthesis cluster_enzyme_assays Enzyme Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Chemical Synthesis of This compound ACAD_Assay Test with Acyl-CoA Dehydrogenases (SBCAD, etc.) Synthesis->ACAD_Assay HAD_Assay Test with 3-Hydroxyacyl-CoA Dehydrogenases (SCHAD, etc.) Synthesis->HAD_Assay Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax, kcat) ACAD_Assay->Kinetic_Analysis Product_ID Identify Reaction Products (e.g., via LC-MS) ACAD_Assay->Product_ID HAD_Assay->Kinetic_Analysis HAD_Assay->Product_ID Conclusion Substrate or Inhibitor? Kinetic_Analysis->Conclusion Product_ID->Conclusion

Proposed experimental workflow to determine enzyme substrate specificity.

Proposed Experimental Protocols

To definitively determine whether this compound is a substrate for known acyl-CoA or 3-hydroxyacyl-CoA dehydrogenases, the following experimental approaches are recommended.

Synthesis of this compound

As this is not a commercially available compound, chemical synthesis is the first required step. A potential route could involve the synthesis of 2,4,4-trimethyl-3-hydroxypentanoic acid followed by its activation to the corresponding CoA thioester. Methods for the synthesis of other novel acyl-CoA thioesters have been described and could be adapted[1][8][9].

Enzyme Assays with Acyl-CoA Dehydrogenases

Objective: To determine if this compound can be dehydrogenated by a panel of ACADs, with a primary focus on SBCAD.

Methodology:

  • Enzymes: Purified recombinant human short/branched-chain acyl-CoA dehydrogenase (SBCAD), short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and long-chain acyl-CoA dehydrogenase (LCAD).

  • Assay Principle: The standard ACAD assay measures the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichloroindophenol (B1210591) (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by the FAD-dependent dehydrogenase. The rate of reduction is monitored spectrophotometrically.

  • Reaction Mixture:

    • Buffer (e.g., 100 mM potassium phosphate, pH 7.6)

    • FAD (cofactor for some purified enzymes)

    • Electron acceptor (e.g., ferricenium hexafluorophosphate)

    • Purified ACAD enzyme

    • Substrate: this compound (at various concentrations)

    • Control substrates: Isobutyryl-CoA or 2-methylbutyryl-CoA for SBCAD; butyryl-CoA for SCAD; octanoyl-CoA for MCAD; palmitoyl-CoA for LCAD.

  • Data Analysis: Michaelis-Menten kinetics would be determined by measuring the initial reaction rates at varying substrate concentrations.

Enzyme Assays with 3-Hydroxyacyl-CoA Dehydrogenases

Objective: To determine if this compound can be oxidized by 3-hydroxyacyl-CoA dehydrogenases.

Methodology:

  • Enzymes: Purified recombinant human short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).

  • Assay Principle: The activity of 3-hydroxyacyl-CoA dehydrogenases is typically measured by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH as the 3-hydroxyacyl-CoA substrate is oxidized to a 3-ketoacyl-CoA[10].

  • Reaction Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 9.0)

    • NAD+

    • Purified 3-hydroxyacyl-CoA dehydrogenase enzyme

    • Substrate: this compound (at various concentrations)

    • Control substrate: 3-hydroxybutyryl-CoA for SCHAD; 3-hydroxypalmitoyl-CoA for LCHAD.

  • Data Analysis: Similar to the ACAD assay, kinetic parameters (Km and Vmax) would be determined from the initial reaction rates.

Conclusion

Based on the available structural and mechanistic data for acyl-CoA dehydrogenases, it is highly improbable that this compound is a substrate for this class of enzymes. The significant steric hindrance imposed by the gem-dimethyl group at the C4 position and the presence of a hydroxyl group at C3 are major deviations from the canonical substrates. While there is a possibility that it could be a substrate for a 3-hydroxyacyl-CoA dehydrogenase, the extensive branching still presents a significant steric challenge.

Ultimately, empirical testing through the proposed experimental protocols is necessary to definitively answer this question. Such studies would not only elucidate the metabolic fate of this specific molecule but also provide valuable insights into the limits of substrate tolerance and the structural determinants of specificity within these important enzyme families. This knowledge is crucial for understanding the metabolism of xenobiotics and for the rational design of drugs that may interact with these metabolic pathways.

References

Comparative Metabolomics of Samples with and without Detectable 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative metabolomic analysis of biological samples distinguished by the presence or absence of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA. Given the novelty of this specific acyl-CoA ester, this document outlines a robust, best-practice approach using established methodologies for acyl-CoA profiling, alongside a hypothesized metabolic context for this molecule. The experimental protocols and data presentation formats provided herein are designed to serve as a template for rigorous investigation into the metabolic significance of novel or uncharacterized metabolites.

Hypothesized Metabolic Context

This compound is a structurally complex, hydroxylated and branched-chain acyl-CoA. Its structure suggests a potential origin from the catabolism of branched-chain amino acids (BCAAs) such as leucine, or potentially from the metabolism of xenobiotics. The presence of this metabolite could signify a unique metabolic state or the activation of a non-canonical metabolic pathway.

Hypothesized_Metabolic_Pathway_of_2_4_4_Trimethyl_3_hydroxypentanoyl_CoA Hypothesized Metabolic Pathway cluster_upstream Upstream Metabolism cluster_target Target Pathway cluster_downstream Downstream Fate Branched_Chain_Amino_Acids Branched-Chain Amino Acids (e.g., Leucine) Branched_Chain_Keto_Acids Branched-Chain Keto Acids Branched_Chain_Amino_Acids->Branched_Chain_Keto_Acids Transamination Branched_Chain_Acyl_CoAs Branched-Chain Acyl-CoAs Branched_Chain_Keto_Acids->Branched_Chain_Acyl_CoAs Dehydrogenase Complex Putative_Precursor Putative Precursor (e.g., Trimethyl-pentanoyl-CoA) Branched_Chain_Acyl_CoAs->Putative_Precursor Series of Enzymatic Steps 2_4_4_Trimethyl_3_hydroxypentanoyl_CoA This compound (Target Metabolite) TCA_Cycle_Intermediate TCA Cycle Intermediate (e.g., Succinyl-CoA) 2_4_4_Trimethyl_3_hydroxypentanoyl_CoA->TCA_Cycle_Intermediate Potential Catabolism Alternative_Metabolite Alternative Metabolite 2_4_4_Trimethyl_3_hydroxypentanoyl_CoA->Alternative_Metabolite Alternative Pathway Putative_Precursor->2_4_4_Trimethyl_3_hydroxypentanoyl_CoA Hydroxylation

Caption: Hypothesized metabolic pathway for the formation and fate of this compound.

Comparative Metabolomics Data

The following table represents a hypothetical, yet plausible, dataset from a comparative metabolomics study of plasma samples. This table is intended to illustrate the expected format for presenting quantitative data. The data suggests a metabolic shift associated with the presence of this compound, potentially indicating an upregulation of BCAA catabolism and alterations in related pathways.

MetaboliteGroup A (Without Detectable Target)Group B (With Detectable Target)Fold Change (B/A)p-value
Target Metabolite
This compoundNot Detected1.78 ± 0.45-< 0.001
Upstream Metabolites
Leucine125.6 ± 20.3250.1 ± 35.82.00.005
α-Ketoisocaproate35.2 ± 8.175.9 ± 12.42.20.002
Isovaleryl-CoA0.8 ± 0.22.5 ± 0.63.1< 0.001
Downstream & Related Metabolites
Acetyl-CoA5.2 ± 1.13.1 ± 0.80.60.04
Succinyl-CoA1.5 ± 0.43.2 ± 0.72.10.008
3-Hydroxyisobutyryl-CoA0.5 ± 0.11.9 ± 0.53.8< 0.001
Free Carnitine45.8 ± 9.225.1 ± 6.70.50.01
Acetylcarnitine30.2 ± 7.518.9 ± 5.10.60.03

All values are represented as mean relative peak area ± standard deviation (arbitrary units).

Experimental Protocols

A detailed and robust experimental design is critical for obtaining high-quality, reproducible metabolomics data. The following protocols outline a standard workflow for the analysis of acyl-CoAs in biological samples.

Sample Preparation and Metabolite Extraction

This protocol is optimized for the extraction of polar and semi-polar metabolites, including acyl-CoAs, from plasma or tissue samples.

  • Quenching: Immediately quench metabolic activity by flash-freezing samples in liquid nitrogen. For cell cultures, rapid aspiration of media followed by the addition of ice-cold extraction solvent is recommended.

  • Homogenization (for tissues): Homogenize frozen tissue samples in a pre-chilled mixture of methanol (B129727), acetonitrile, and water (50:30:20, v/v/v) at a ratio of 1 ml per 50 mg of tissue.

  • Extraction: For plasma or cell lysates, add 500 µL of ice-cold extraction solvent (as above) to 50 µL of sample.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute, followed by incubation at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent, such as 5% methanol in water, for LC-MS analysis.

Untargeted Metabolomics by LC-MS/MS

This section describes a general method for high-resolution liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating a wide range of metabolites.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be:

      • 0-2 min: 2% B

      • 2-15 min: 2-98% B

      • 15-18 min: 98% B

      • 18-18.1 min: 98-2% B

      • 18.1-25 min: 2% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, is required for accurate mass measurements.

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of metabolites.

    • Data Acquisition:

      • Full Scan (MS1): Mass range of 70-1000 m/z at a resolution of >70,000.

      • Data-Dependent MS/MS (ddMS2): Acquire fragmentation spectra for the top 5-10 most abundant ions from each full scan. Use a normalized collision energy (e.g., stepped 20, 30, 40 eV).

    • Quality Control: Inject pooled QC samples at regular intervals throughout the analytical run to monitor instrument performance and aid in data normalization.

Data Processing and Statistical Analysis
  • Peak Picking and Alignment: Process raw data using software such as XCMS, MS-DIAL, or vendor-specific software to detect, integrate, and align metabolic features across all samples.

  • Normalization: Normalize the data to correct for variations in sample amount and instrument response. Common methods include normalization to total ion current (TIC), a specific internal standard, or using probabilistic quotient normalization (PQN).

  • Statistical Analysis:

    • Univariate Analysis: Use t-tests or ANOVA to identify individual metabolites that are significantly different between the experimental groups. Apply a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons.

    • Multivariate Analysis: Employ principal component analysis (PCA) for an unsupervised overview of the data structure and to identify outliers. Use partial least squares-discriminant analysis (PLS-DA) or orthogonal PLS-DA (OPLS-DA) to build models that maximize the separation between groups and identify metabolites driving this separation.

  • Metabolite Identification:

    • Level 1 (Confirmed): Match the m/z, retention time, and MS/MS fragmentation pattern to an authentic chemical standard run under the same analytical conditions.

    • Level 2 (Putatively Annotated): Match the m/z and MS/MS spectrum to spectral libraries (e.g., METLIN, MassBank, NIST).

    • Level 3 (Putatively Characterized): Characterize the compound class based on its fragmentation pattern or physicochemical properties.

    • Level 4 (Unknown): A metabolic feature that can be differentiated and quantified but has no structural annotation.

Experimental Workflow Visualization

Comparative_Metabolomics_Workflow Comparative Metabolomics Experimental Workflow Sample_Collection Sample Collection (Group A and Group B) Metabolite_Extraction Metabolite Extraction (Methanol/Acetonitrile/Water) Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (High-Resolution MS) Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Univariate and Multivariate) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification (MS/MS Library Matching) Statistical_Analysis->Metabolite_Identification Pathway_Analysis Pathway Analysis (KEGG, MetaboAnalyst) Metabolite_Identification->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

Caption: A streamlined workflow for a comparative metabolomics study.

This guide provides a foundational approach for investigating the metabolic role of this compound. By adhering to these rigorous experimental and analytical standards, researchers can generate high-quality, interpretable data to elucidate the biological significance of this and other novel metabolites.

Safety Operating Guide

Prudent Disposal of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA is a critical aspect of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles for handling and disposing of Coenzyme A (CoA) esters and other laboratory chemicals should be strictly followed. The primary objective is to minimize exposure to personnel and prevent the release of the substance into the environment.

Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryRecommended Equipment
Eye and Face Wear chemical safety goggles or a face shield.[1]
Hand Wear suitable chemical-resistant gloves (e.g., nitrile or neoprene).[1][2] Check for any signs of degradation or breakthrough before and during use.
Body A lab coat or chemical-resistant apron should be worn to protect against splashes. Contaminated clothing should be removed immediately and decontaminated before reuse.[1]
Respiratory If there is a risk of generating aerosols or dust, use a certified respirator with an appropriate filter. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the safe disposal of this compound.

  • Consult Institutional Guidelines: Prior to initiating any disposal procedures, review your organization's chemical hygiene plan and consult with the EHS office to ensure adherence to established protocols.

  • Segregation and Labeling:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[3]

    • Store waste in a designated, well-labeled, and sealed container.[4][5] The container should be compatible with the chemical.

    • The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".

  • Containment:

    • Ensure the waste container is tightly closed to prevent leaks or spills.[4]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary and ensure proper ventilation.

    • For small spills, use an appropriate absorbent material, such as vermiculite (B1170534) or sand, to contain the substance.[4] Avoid using combustible materials like sawdust.[4]

    • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

    • For large spills, contact your institution's emergency response team immediately.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][5]

    • Never dispose of this compound by pouring it down the drain or discarding it in regular trash.[3][4] Many chemicals, including those with aquatic toxicity, can harm the environment.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation and Assessment cluster_handling Waste Handling and Containment cluster_spill Spill Response cluster_disposal Final Disposal start Start: Need to Dispose of this compound consult_ehs Consult Institutional EHS Guidelines and Chemical Hygiene Plan start->consult_ehs gather_ppe Gather Appropriate Personal Protective Equipment (PPE) consult_ehs->gather_ppe segregate Segregate Waste into a Designated, Compatible Container gather_ppe->segregate label_waste Clearly Label Container as 'Hazardous Waste' with Chemical Name segregate->label_waste seal_store Seal Container Tightly and Store in a Safe, Ventilated Area label_waste->seal_store spill_check Is there a spill? seal_store->spill_check small_spill Small Spill: Absorb with Inert Material spill_check->small_spill Yes, small large_spill Large Spill: Evacuate and Contact Emergency Response spill_check->large_spill Yes, large arrange_pickup Arrange for Pickup by EHS or Licensed Contractor spill_check->arrange_pickup No collect_spill Collect Contaminated Material into Hazardous Waste Container small_spill->collect_spill end End: Proper Disposal Complete large_spill->end collect_spill->arrange_pickup arrange_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance: 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Prudent Handling of a Novel Acyl-CoA Derivative in a Research Setting

Hazard Assessment and Precautionary Approach

As a derivative of Coenzyme A, 2,4,4-Trimethyl-3-hydroxypentanoyl-CoA is a biologically active molecule. While specific toxicity data is unavailable, it is prudent to handle it as a compound with unknown toxicological properties. Potential hazards could include skin, eye, and respiratory tract irritation. Ingestion and inhalation should be avoided. All personnel handling this compound must be trained in general laboratory safety and be aware of the procedures outlined in this document.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is summarized in the table below. This corresponds to a standard level of protection for handling non-volatile chemicals of unknown toxicity in a laboratory setting.

Protection Type Specific PPE Standard/Material Purpose
Hand Protection Nitrile or Neoprene GlovesASTM D6319 (Nitrile) or ASTM D7160 (Neoprene)To prevent skin contact. Double gloving is recommended for prolonged handling.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1To protect eyes from splashes.
Body Protection Laboratory CoatStandardTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if aerosols could be generated.NIOSH-approvedTo prevent inhalation of aerosols.
Foot Protection Closed-toe shoes-To protect feet from spills.

Operational Procedures: A Step-by-Step Guide

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Follow the supplier's recommendations for storage temperature, typically in a cool, dry, and well-ventilated area, away from incompatible materials.

3.2. Handling and Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.

  • Before handling, ensure all required PPE is correctly worn.

  • To minimize the generation of dust, handle the solid form of the compound carefully.

  • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • If a vortexer or sonicator is used, ensure the container is securely capped to prevent aerosol formation.

3.3. Accidental Spills:

  • In the event of a small spill, alert others in the vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect the absorbed material into a sealed container for disposal.

  • Clean the spill area with a suitable detergent and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

  • All waste containing this compound, including contaminated consumables (e.g., pipette tips, tubes, gloves), should be collected in a designated, sealed, and clearly labeled waste container.

  • Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.

  • Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on waste stream classification and disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal receive Receive & Inspect store Store Appropriately receive->store don_ppe Don PPE store->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.